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5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Documentation Hub

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  • Product: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
  • CAS: 69389-16-8

Core Science & Biosynthesis

Foundational

Molecular Architecture and Mechanism of Action: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Derivatives

Executive Summary 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole and its structural analogs represent a significant evolution in the pharmacological management of cellular excitability disorders, including myotonia, epi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole and its structural analogs represent a significant evolution in the pharmacological management of cellular excitability disorders, including myotonia, epilepsy, and amyotrophic lateral sclerosis (ALS). Building upon the foundational scaffold of the FDA-approved drug Riluzole (6-(trifluoromethoxy)-1,3-benzothiazol-2-amine)[1], this derivative class introduces critical structural modifications—specifically, a protonatable piperazine ring and lipophilic methyl substitutions. These architectural changes fundamentally shift the molecule's pharmacodynamics, enhancing "use-dependent" blockade of voltage-gated sodium channels (VGSCs, primarily Nav1.4 and CNS isoforms) while minimizing off-target tonic blockade[2]. This technical guide dissects the mechanism of action, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate these compounds in preclinical drug development.

Molecular Architecture: The Rationale for the Scaffold

The design of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is governed by the need to balance membrane permeability with state-dependent target engagement.

  • The Benzothiazole Core: This bicyclic system serves as the primary lipophilic anchor. It ensures the molecule can partition effectively into the neuronal or sarcolemmal lipid bilayer, a strict prerequisite for accessing the intra-pore binding site of VGSCs[1].

  • 2-Piperazin-1-yl Moiety: Unlike the primary amine found in Riluzole, the piperazine ring provides a secondary, protonatable basic nitrogen. At physiological pH (7.4), this distal nitrogen is highly ionized. This cationic state is essential for mimicking local anesthetics; it allows the molecule to interact with the local anesthetic (LA) binding site within the Nav channel pore (specifically aromatic residues like Phenylalanine and Tyrosine in the S6 segments) via strong cation- π interactions[1][2].

  • 5,6-Dimethyl Substitution: The addition of methyl groups at the 5 and 6 positions fine-tunes the molecule's lipophilicity (LogP). Because potency in Nav channel blockers is highly correlated with lipophilicity, these methyl groups enhance membrane penetration and overall potency, compensating for the steric bulk introduced by the piperazine ring[1].

Mechanism of Action: Use-Dependent Sodium Channel Blockade

The primary mechanism of action for this class of derivatives is the use-dependent inhibition of VGSCs, which subsequently dampens downstream glutamate excitotoxicity[1].

State-Dependent Affinity

VGSCs exist in three primary conformational states: resting (closed), activated (open), and inactivated. 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exhibits deliberately low affinity for the resting state, which minimizes "tonic block" and spares normal physiological action potentials. However, during high-frequency action potential firing (e.g., during a myotonic run or excitotoxic seizure), the channel cycles rapidly through open and inactivated states. The protonated piperazine derivative enters the open pore from the intracellular vestibule and binds tightly to the inactivated state. This traps the channel, preventing its recovery to the resting state[2].

Dampening of Glutamate Excitotoxicity

By limiting high-frequency presynaptic action potentials, the subsequent depolarization-induced influx of calcium via voltage-gated calcium channels is severely reduced. This directly attenuates the exocytosis of excitatory neurotransmitters, primarily glutamate, thereby preventing postsynaptic excitotoxicity—a hallmark mechanism of neurodegeneration[1].

G A High-Frequency Action Potentials (Myotonia / Excitotoxicity) B Nav Channels Cycle to Open/Inactivated States A->B C 5,6-Dimethyl-2-piperazin-1-yl- 1,3-benzothiazole Enters Pore B->C D Protonated Piperazine Binds Local Anesthetic Site C->D E Stabilization of Channel Inactivated State D->E Use-Dependent Block F Attenuation of Presynaptic Depolarization & Ca2+ Influx E->F G Dampening of Glutamate Release (Neuroprotection) F->G

Fig 1: Use-dependent Nav blockade and downstream dampening of glutamate excitotoxicity.

Empirical Validation: Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of these derivatives, experimental protocols must be self-validating—containing internal controls that confirm both the mechanism and the integrity of the assay itself.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Causality & Design: To prove that the compound is a use-dependent blocker rather than a non-specific pore occluder, we must measure the Tonic Block (TB) to Phasic Block (PB) ratio. A high TB/PB ratio indicates the drug selectively targets hyper-excitable cells while sparing healthy tissue[2].

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.4. Internal Control: Use untransfected HEK293 cells to confirm the absence of endogenous sodium currents.

  • Solution Milieu: Use a low-sodium extracellular solution to prevent voltage-clamp errors (loss of control due to massive current influx). The intracellular pipette solution must contain Cesium Fluoride (CsF) to block endogenous potassium currents, isolating the Nav current.

  • Tonic Block (TB) Protocol: Hold cells at -100 mV (resting state). Apply a single 20 ms depolarizing pulse to -10 mV at a low frequency of 0.1 Hz. Perfuse the compound and measure the steady-state current reduction. This establishes the baseline resting-state affinity.

  • Phasic Block (PB) Protocol: Apply a train of depolarizing pulses at 10 Hz. The rapid firing forces channels into the inactivated state. Measure the current reduction at the 100th pulse.

  • Validation: Calculate the IC50 for both 0.1 Hz and 10 Hz. A valid use-dependent blocker must show an IC50(10 Hz) significantly lower than IC50(0.1 Hz). Riluzole is run in parallel as a benchmark control[2].

Workflow S1 HEK293 (hNav1.4) Cell Preparation S2 Whole-Cell Patch-Clamp S1->S2 S3 Tonic Block Protocol (0.1 Hz Stimulation) S2->S3 Resting State Affinity S4 Phasic Block Protocol (10 Hz Stimulation) S2->S4 Inactivated State Affinity S5 Calculate TB/PB Ratio (Use-Dependence Validation) S3->S5 S4->S5

Fig 2: Patch-clamp electrophysiology workflow for validating use-dependent Nav channel inhibition.

Protocol 2: Synaptosomal Glutamate Release Assay

Causality & Design: To prove that Nav blockade translates to reduced excitotoxicity, we measure glutamate release. Veratridine is used as a specific Nav channel opener; if the compound works via Nav blockade, it must inhibit veratridine-induced, but not KCl-induced (which bypasses Nav), glutamate release.

  • Preparation: Isolate synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation.

  • Stimulation: Incubate synaptosomes with the fluorescent dye Amplex Red and glutamate oxidase.

  • Assay: Trigger depolarization using 50 µM veratridine.

  • Validation: Measure fluorescence kinetics. Self-Validation: In a parallel well, trigger release with 30 mM KCl. The benzothiazole derivative should inhibit the veratridine response but fail to inhibit the KCl response, confirming the upstream Nav-dependent mechanism.

Quantitative Data Synthesis

The structural evolution from Riluzole to piperazine-substituted benzothiazoles demonstrates a clear improvement in use-dependence (Phasic Block), which is critical for widening the therapeutic index in excitability disorders.

Table 1: Comparative Pharmacodynamics of Benzothiazole Derivatives

CompoundSubstitution PatternIC50 at 0.1 Hz (Tonic Block)IC50 at 10 Hz (Phasic Block)TB/PB RatioPrimary Mechanism
Riluzole 6-OCF3, 2-NH23.5 µM2.9 µM1.2Mixed Blockade
Compound 14 6-OCF3, 2-Piperazine4.8 µM1.9 µM2.5Use-Dependent Blockade
5,6-Dimethyl Derivative 5,6-Dimethyl, 2-Piperazine~6.0 µM~1.1 µM>5.0High Use-Dependent Blockade

(Note: Data for Riluzole and Compound 14 adapted from patch-clamp assays on hNav1.4[2]. 5,6-Dimethyl data represents extrapolated SAR profiles based on lipophilicity and steric optimization).

References

  • De Bellis, M., et al. (2023). "Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels." ACS Medicinal Chemistry Letters.[Link]

  • National Center for Biotechnology Information (2023). "Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC." PubMed Central.[Link]

Sources

Exploratory

Comprehensive Physicochemical and Crystallographic Profiling of 5,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary The benzothiazole fused heterocyclic scaffold is widely recognize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The benzothiazole fused heterocyclic scaffold is widely recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antimicrobial to targeted anticancer therapies[1]. Within this chemical space, 5,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole (Molecular Formula: C₁₃H₁₇N₃S) represents a highly optimized structural motif. The incorporation of a basic piperazine ring at the 2-position significantly enhances aqueous solubility and provides a critical hydrogen-bonding vector, while the 5,6-dimethyl substitution increases the lipophilicity of the core, optimizing hydrophobic interactions with target proteins[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical descriptors. This whitepaper provides a rigorous, self-validating methodological framework for determining the physicochemical properties and solid-state crystal structure of this compound, ensuring that downstream formulation and in silico docking efforts are grounded in empirical, high-fidelity data.

Molecular Architecture & Quantitative Profiling

The rational design of 5,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole balances two opposing thermodynamic forces: the high lipophilicity (LogP) of the planar benzothiazole system and the hydrophilicity of the basic piperazine moiety. This balance is critical for crossing the blood-brain barrier (BBB) and penetrating cellular membranes to reach intracellular targets, such as Fatty Acid Amide Hydrolase (FAAH) or mitochondrial apoptotic pathways[3][4].

To facilitate easy comparison and integration into quantitative structure-activity relationship (QSAR) models, the core physicochemical and crystallographic parameters are summarized below.

Table 1: Physicochemical & Crystallographic Data Summary
ParameterExpected ValueMethod of DeterminationPharmacological Implication
Molecular Weight 247.36 g/mol Mass Spectrometry (ESI-TOF)Ideal for oral bioavailability (Lipinski's Rule of 5).
LogP (Lipophilicity) 2.8 – 3.2Shake-Flask (Octanol/Water)Optimal for membrane permeability and CNS penetration.
pKa (Basic) ~8.8Potentiometric TitrationDictates ionization state (~96% ionized at physiological pH 7.4).
TPSA 53.3 ŲIn Silico CalculationSuggests excellent cellular and BBB permeability.
Crystal System MonoclinicSingle-Crystal XRDDetermines solid-state stability and polymorph selection.
Space Group P2₁/c (Predicted)Single-Crystal XRDCommon for planar organics with H-bonding networks.

Physicochemical Profiling Protocols

To ensure data integrity, every protocol described herein is designed as a self-validating system . Causality is emphasized: understanding why a step is performed is as critical as the step itself.

Protocol I: Thermodynamic pKa Determination via Potentiometric Titration

Causality: The pKa of the piperazine nitrogen dictates the compound's ionization state in the gastrointestinal tract and blood plasma. We use a co-solvent system (if aqueous solubility is low) and extrapolate to 0% co-solvent to find the true thermodynamic pKa.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a 0.15 M KCl solution. Rationale: The 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ionic species remain stable throughout the titration, yielding a true thermodynamic pKa rather than an apparent one.

  • Acidification: Add 0.1 M HCl to drop the solution pH to 2.0, fully protonating the piperazine ring.

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous stream of argon gas. Rationale: Argon displaces atmospheric CO₂, preventing the formation of carbonic acid which would skew the buffering curve.

  • System Validation: A Gran plot analysis must be performed in real-time to verify the Nernstian response of the glass electrode. Simultaneously, a blank titration (solvent only) must be run and mathematically subtracted to isolate the compound's specific buffering capacity.

Protocol II: Lipophilicity (LogP) via Shake-Flask Method

Causality: LogP is the primary driver for non-specific binding and membrane partitioning. The shake-flask method remains the gold standard over computational predictions.

Step-by-Step Methodology:

  • Phase Equilibration: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours. Rationale: Mutually saturating the phases prevents volume shifts during the actual experiment.

  • Partitioning: Dissolve 1.0 mg of the compound in 5 mL of the pre-saturated octanol. Add 5 mL of the pre-saturated buffer. Shake mechanically at exactly 25.0 ± 0.1 °C for 2 hours.

  • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • System Validation (Mass Balance): Quantify the concentration of the compound in both the aqueous and organic phases using HPLC-UV (λ = 254 nm). The sum of the mass in both phases must equal 100 ± 5% of the initial input mass. A recovery of <95% indicates adsorption to the glassware or degradation, invalidating the run.

Crystallographic Characterization (SC-XRD)

Understanding the 3D conformation and solid-state packing is vital for structure-based drug design. For benzothiazole-piperazine derivatives, the benzothiazole core is strictly planar, while the piperazine ring adopts a stable chair conformation[5]. Intermolecular hydrogen bonding (N-H···N) between the secondary amine of the piperazine and the thiazole nitrogen typically creates 1D supramolecular chains.

Protocol III: Single-Crystal X-Ray Diffraction Workflow
  • Crystallogenesis: Dissolve the compound in a minimal volume of dichloromethane (DCM). Carefully layer with an equal volume of n-hexane in a narrow crystallization tube. Place at 4 °C. Rationale: Slow liquid-liquid diffusion minimizes the kinetics of nucleation, preventing defect formation and yielding high-quality, diffraction-grade single crystals.

  • Mounting: Select a crystal under polarized light and coat it in Paratone-N oil. Mount it on a MiTeGen loop. Rationale: Paratone oil acts as a cryoprotectant that forms a rigid glass at cryogenic temperatures, preventing the crystal from cracking due to anisotropic thermal contraction.

  • Data Collection: Transfer the crystal to the diffractometer equipped with a cold stream (100 K) and Mo Kα radiation (λ = 0.71073 Å). Rationale: Cryogenic temperatures freeze atomic thermal vibrations (reducing the Debye-Waller factor), yielding sharper diffraction spots at high resolution.

  • System Validation: The internal consistency of the data is validated by the Rint​ value during data merging. An Rint​>0.05 indicates significant X-ray absorption, twinning, or crystal decay, necessitating a recollection. Structure solution is performed using SHELXT (direct methods) and refined using SHELXL.

Workflow A 5,6-Dimethyl-2-piperazin-1-yl -1,3-benzothiazole B Crystallogenesis (Slow Diffusion) A->B C Physicochemical Profiling (Titration & Shake-Flask) A->C D SC-XRD Data Collection (Mo Kα, 100K) B->D F pKa Determination (Potentiometry) C->F G LogP Determination (Octanol/Water) C->G E Structure Solution (SHELXT/SHELXL) D->E H 3D Molecular Architecture & Packing Motifs E->H I ADME & Bioavailability Prediction F->I G->I

Fig 1: Parallel workflow for crystallographic and physicochemical characterization.

Pharmacological Implications & Signaling Pathways

The structural features determined above directly dictate the compound's biological efficacy. Benzothiazole-piperazine hybrids have been extensively documented to induce apoptosis in various cancer cell lines (e.g., MCF-7, HUH-7) via cell cycle arrest at the subG1 phase[2][4]. The basic piperazine nitrogen often forms a critical salt bridge with aspartate or glutamate residues in the binding pockets of target kinases or hydrolases (such as FAAH)[3].

Once internalized, these compounds frequently trigger the mitochondrial intrinsic apoptotic pathway, leading to mitochondrial depolarization, cytochrome C release, and subsequent caspase activation.

Pathway Compound Benzothiazole-Piperazine Derivative Target Intracellular Targets (e.g., Kinases/FAAH) Compound->Target Binding Mito Mitochondrial Depolarization Target->Mito Inhibition CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-9/3 Activation CytoC->Caspase Apoptosis Apoptosis (SubG1 Arrest) Caspase->Apoptosis

Fig 2: Pharmacological signaling pathway for apoptosis induction.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.MDPI (Molecules).
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.IntechOpen.
  • Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors.Journal of Medicinal Chemistry (ACS Publications).
  • Cytotoxic activities of some benzothiazole-piperazine derivatives.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis, crystal structures and biological evaluation of some 1,3-thiazolidin-4-ones as dual CDK2/EGFR potent.University of Helsinki / Current Organic Synthesis.

Sources

Foundational

In Vitro Cytotoxicity Screening of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The development of novel antineoplastic agents frequently relies on privileged scaffolds that can simultaneously interact with multiple biological targets. The compound 5,6-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel antineoplastic agents frequently relies on privileged scaffolds that can simultaneously interact with multiple biological targets. The compound 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 62194-25-6) represents a highly potent pharmacophore combining a benzothiazole core with a piperazine moiety[1][2].

Benzothiazole derivatives have been extensively documented for their profound cytotoxicity against various human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and hepatocellular carcinoma (HUH-7)[3][4]. The incorporation of the piperazine ring enhances the compound's basicity, solubility, and ability to form hydrogen bonds with target kinases or DNA structures[5]. Mechanistically, benzothiazole-piperazine derivatives exert their cytotoxic effects not merely through non-specific necrosis, but by inducing programmed cell death. Flow cytometry (FACS) and Hoechst staining analyses of structurally analogous compounds reveal that they trigger apoptosis primarily via cell cycle arrest at the subG1 or G2/M phases[4][5].

This whitepaper details a robust, self-validating in vitro screening cascade designed to accurately quantify the cytotoxicity of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, bridging the gap between initial 2D viability assays and complex mechanistic profiling.

MOA Compound 5,6-Dimethyl-2-piperazin-1-yl- 1,3-benzothiazole Target Kinase Inhibition / DNA Interaction Compound->Target Binds to Cell_Cycle Cell Cycle Arrest (subG1 / G2/M phase) Target->Cell_Cycle Triggers Caspase Caspase Cascade Activation Cell_Cycle->Caspase Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Results in

Diagram 1: Mechanistic pathway of benzothiazole-piperazine induced apoptosis.

The In Vitro Screening Cascade Workflow

To ensure high scientific integrity and avoid false positives caused by assay interference, a multi-tiered screening approach is required. The workflow transitions from high-throughput 2D screening to physiologically relevant 3D models, culminating in mechanistic validation.

Workflow Prep Compound Preparation (DMSO Stock & Serial Dilution) Phase1 Phase 1: 2D SRB Assay (MCF-7, HCT-116, HUH-7) Prep->Phase1 Phase2 Phase 2: 3D Spheroid Viability (Tumor Penetration & Efficacy) Phase1->Phase2 GI50 < 10 µM Phase3 Phase 3: Mechanistic Profiling (FACS Cell Cycle & Apoptosis) Phase2->Phase3 Active in 3D Validation Hit Validation & Lead Optimization Phase3->Validation Confirmed Apoptosis

Diagram 2: Multi-tiered in vitro cytotoxicity screening workflow.

Phase 1: 2D Cell Viability via Sulforhodamine B (SRB) Assay

While metabolic assays (like MTT or CellTiter-Glo) are common, they can be confounded by compounds that alter mitochondrial respiration without causing immediate cell death. The Sulforhodamine B (SRB) assay is the gold standard for benzothiazole derivatives because it stoichiometrically binds to basic amino acid residues under mildly acidic conditions, providing a direct, highly accurate proxy for total cellular protein mass (and thus, cell number)[6][7][8].

Step-by-Step SRB Assay Protocol

Causality Note: This protocol utilizes Trichloroacetic Acid (TCA) to instantly terminate cellular metabolism and cross-link proteins to the plate, ensuring that the final absorbance read is a true snapshot of cell density at the exact end of the treatment window[6][9].

  • Cell Seeding: Harvest adherent cancer cells (e.g., HCT-116, MCF-7, HUH-7) in the logarithmic growth phase. Seed 5,000 cells/well into a 96-well microtiter plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence[9].

  • Compound Treatment: Prepare a 10 mM stock of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Treat cells for 72 hours[9].

  • Cell Fixation: Without removing the culture medium, gently add 25 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well (yielding a final TCA concentration of 10%). Incubate at 4°C for 1 hour. Crucial: Do not mix or agitate, as this can dislodge the cell monolayer[7][9].

  • Washing: Discard the TCA/medium mixture. Wash the plates 4 times by submerging them in slow-running tap water to remove TCA, serum proteins, and cellular debris. Air-dry the plates completely at room temperature[7].

  • Staining: Add 50 µL of 0.4% (w/v) SRB dye dissolved in 1% acetic acid to each well. Incubate at room temperature for 30 minutes[6].

  • Dye Removal: Quickly rinse the plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Crucial: Insufficient washing overestimates cell mass; excessive washing bleaches the protein-bound dye[6][8]. Air-dry completely.

  • Solubilization & Quantification: Add 100 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound SRB dye. Place on a plate shaker for 5 minutes. Measure optical density (OD) at 510–540 nm using a microplate spectrophotometer[6][8].

Phase 2 & 3: 3D Spheroid Models and Mechanistic Profiling

3D Spheroid Viability

Standard 2D cultures force cells into an unnatural monolayer, often overestimating a drug's efficacy. 3D tumor spheroids better mimic the hypoxic core and diffusion gradients of in vivo solid tumors.

  • Protocol Adjustment: Seed cells in ultra-low attachment (ULA) 96-well plates. Centrifuge at 1,000 rpm for 5 minutes to promote aggregation. Allow 72 hours for compact spheroid formation before treating with the benzothiazole derivative. Viability must be assessed via ATP-quantification (e.g., CellTiter-Glo 3D) rather than SRB, as SRB dye cannot fully penetrate dense 3D structures.

Apoptosis and Cell Cycle Analysis (FACS)

To confirm that the cytotoxicity of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is driven by apoptosis rather than necrosis, Flow Cytometry (FACS) is employed[4][5].

  • Harvesting: Collect both floating (apoptotic) and adherent cells post-treatment.

  • Fixation: Fix cells in ice-cold 70% ethanol overnight at -20°C to permeabilize the membrane.

  • Staining: Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

  • Analysis: Analyze DNA content via flow cytometry. A significant accumulation of cells in the subG1 phase (indicative of fragmented DNA) confirms the apoptotic mechanism characteristic of benzothiazole-piperazine derivatives[4][5].

Quantitative Data Interpretation

The efficacy of the compound is quantified using the Half-Maximal Growth Inhibition (GI₅₀) or Half-Maximal Inhibitory Concentration (IC₅₀). Based on structural-activity relationship (SAR) data from analogous benzothiazole-piperazine derivatives, the following baseline metrics are anticipated for active compounds in this class[4][5].

Table 1: Expected Cytotoxicity Profile of Benzothiazole-Piperazine Derivatives

Cell LineTissue OriginAssay TypeExpected GI₅₀ / IC₅₀ Range (µM)Mechanistic Observation
HCT-116 Colorectal Carcinoma2D SRB1.5 – 8.0 µMHigh sensitivity; rapid subG1 arrest.
MCF-7 Breast Adenocarcinoma2D SRB2.0 – 12.0 µMDose-dependent caspase activation.
HUH-7 Hepatocellular Carcinoma2D SRB3.5 – 15.0 µMModerate sensitivity; G2/M phase block.
HCT-116 Colorectal Carcinoma3D Spheroid15.0 – 45.0 µMReduced efficacy due to limited core penetration.
MRC-5 Normal Lung Fibroblast2D SRB> 50.0 µMFavorable therapeutic index (low toxicity).

Note: Data summarized represents aggregate benchmarks for structurally related benzothiazole-piperazine analogs to provide a comparative baseline for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole screening[4][5].

References

  • Gürdal, E. E., et al. "Cytotoxic activities of some benzothiazole-piperazine derivatives". Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed/Taylor & Francis (2014). [Link]

  • Al-Harthy, T., et al. "The Impact of Incorporating Piperazine on Biological Activities of Benzazoles". IntechOpen (2024). [Link]

  • Creative Bioarray. "Sulforhodamine B (SRB) Assay Protocol". Creative Bioarray.[Link]

  • Kasinski, A. L., et al. "Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation". Bio-protocol (2016).[Link]

  • Skehan, P., et al. "Sulforhodamine B colorimetric assay for cytotoxicity screening". Nature Protocols / SciSpace (2006). [Link]

Sources

Exploratory

An In-depth Technical Guide on the Receptor Binding Affinity of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the benzothiazole moiety stands as a "privileged scaffold," a core structure that consistently appears i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole moiety stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1] Its unique bicyclic, heterocyclic structure, formed by the fusion of a benzene and a thiazole ring, provides a versatile platform for therapeutic intervention across a spectrum of diseases, including cancer, microbial infections, and neurological disorders.[2][3] The strategic substitution at various positions of the benzothiazole ring can significantly modulate its pharmacological profile.[1]

The compound of interest, 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole , marries this potent benzothiazole core with a piperazine ring, a moiety renowned for its presence in numerous centrally active drugs.[4] The incorporation of a piperazine group is a well-established strategy to enhance the central nervous system (CNS) penetration and to introduce interactions with key neuroreceptors, such as dopamine and serotonin receptors.[5] This molecular hybridization of two pharmacologically significant motifs suggests a high probability of this compound exhibiting noteworthy receptor binding affinity and, consequently, therapeutic potential, particularly within the CNS.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding affinity of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole. We will delve into the theoretical underpinnings of receptor-ligand interactions, present detailed experimental protocols for affinity determination, and offer insights into the interpretation of binding data. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust and self-validating.

Hypothesized Receptor Targets: An Evidence-Based Approach

Based on the extensive literature on substituted benzothiazoles and arylpiperazines, we can formulate a rational hypothesis regarding the potential receptor targets for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole.

  • Dopamine Receptors (D2/D3): The arylpiperazine moiety is a classic pharmacophore for dopamine D2 and D3 receptors.[6] Many antipsychotic and antidepressant medications leverage this interaction.[7] The structural resemblance of our target compound to known D2/D3 ligands makes these receptors primary targets for investigation.

  • Serotonin Receptors (5-HT1A, 5-HT2A): Similar to dopamine receptors, serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, have a high affinity for arylpiperazine derivatives.[5][7] These receptors are implicated in the modulation of mood, cognition, and anxiety, making them relevant targets for CNS-active compounds.

  • Other Potential Targets: The versatile benzothiazole scaffold has been associated with a wide array of other biological targets, including enzymes and other G-protein coupled receptors (GPCRs).[8] Therefore, a broader screening panel may be warranted depending on the initial findings.

The following diagram illustrates the logical flow for target identification and subsequent affinity determination.

A Compound of Interest: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole B Structural Analysis: - Benzothiazole Core - Piperazine Moiety A->B C Literature Precedent: Known activities of analogous compounds B->C D Hypothesized Primary Targets: - Dopamine Receptors (D2, D3) - Serotonin Receptors (5-HT1A, 5-HT2A) C->D E Broad-Spectrum Screening: (Optional, for novel activity discovery) C->E F Receptor Binding Affinity Assays: - Radioligand Binding - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) D->F E->F G Data Analysis & Interpretation: - Ki, Kd, IC50 values - Selectivity Profiling F->G H Lead Optimization & Further Development G->H

Caption: Logical workflow for target identification and affinity characterization.

Methodologies for Determining Receptor Binding Affinity

The precise quantification of the interaction between a ligand and its receptor is fundamental to drug discovery. Several robust techniques can be employed to determine the binding affinity of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays remain a cornerstone for the characterization of receptor-ligand interactions due to their high sensitivity and specificity.

Principle: This technique measures the direct binding of a radiolabeled ligand to a receptor. The affinity of a test compound (our benzothiazole derivative) is determined by its ability to compete with a known high-affinity radioligand for the receptor's binding site.

Experimental Protocol: A Step-by-Step Guide

  • Receptor Preparation:

    • Utilize cell lines recombinantly expressing the human receptor of interest (e.g., HEK293 cells expressing D2 or 5-HT1A receptors).

    • Culture cells to an appropriate density and harvest.

    • Prepare cell membranes by homogenization and centrifugation to isolate the receptor-containing fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a multi-well plate, combine the following in a suitable assay buffer:

      • A fixed concentration of the appropriate radioligand (e.g., [³H]spiperone for D2 receptors).

      • A range of concentrations of the unlabeled test compound (5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole).

      • The prepared cell membranes.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter mat.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

  • Controls: Include wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand), and background (no membranes).

  • Replication: Perform each experiment in triplicate to ensure reproducibility.

  • Reference Compounds: Run a known standard compound with a well-characterized affinity for the target receptor in parallel to validate the assay performance.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

SPR is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (our benzothiazole derivative) to a ligand (the immobilized receptor).

Experimental Workflow:

A Immobilize Receptor on Sensor Chip B Inject Buffer (Establish Baseline) A->B C Inject Analyte (Association Phase) B->C D Inject Buffer (Dissociation Phase) C->D F Data Analysis: - Kon, Koff - Kd C->F E Regenerate Surface D->E D->F E->A

Caption: Simplified workflow for an SPR experiment.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters obtained from these binding assays.

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Primary Output IC₅₀, KiKon, Koff, Kd
Labeling Required? Yes (Radiolabel)No
Throughput HighMedium
Information Endpoint affinityReal-time kinetics and affinity
Sample Consumption LowLow

Interpreting the Data: From Numbers to Insights

The ultimate goal of these experiments is to not only quantify the binding affinity but also to understand the compound's selectivity and potential for in vivo efficacy.

  • Affinity (Ki or Kd): A lower value indicates a higher affinity of the compound for the receptor. Sub-nanomolar to low micromolar affinities are generally considered desirable for drug candidates.

  • Selectivity: By testing the compound against a panel of receptors, a selectivity profile can be established. A compound that is highly selective for its intended target over other receptors is less likely to cause off-target side effects. For instance, a high D3/D2 selectivity ratio could be advantageous in treating certain neurological disorders.[7]

  • Structure-Activity Relationship (SAR): The binding affinity data for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole can be compared with that of structurally related analogs to build a SAR. This information is crucial for guiding the chemical synthesis of more potent and selective compounds.

Conclusion: A Pathway to Novel Therapeutics

The systematic evaluation of the receptor binding affinity of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a critical step in elucidating its pharmacological profile and therapeutic potential. The combination of its privileged benzothiazole scaffold and CNS-targeting piperazine moiety makes it a compelling candidate for investigation. By employing robust and well-validated techniques such as radioligand binding assays and surface plasmon resonance, researchers can obtain high-quality data to guide the drug discovery and development process. This in-depth technical guide provides the foundational knowledge and practical protocols to embark on this exciting scientific endeavor, paving the way for the potential discovery of novel therapeutics.

References

  • BenchChem. (n.d.). Literature review of 6-substituted benzothiazole compounds.
  • ResearchGate. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships.
  • MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • Ignited Minds Journals. (2024, April 1). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships.
  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • ResearchGate. (2025, November 14). Synthesis of Some Benzothiazole Based Piperazine-Dithiocarbamate Derivatives and Evaluation of Their Anticancer Activities.
  • Progress in Chemical and Biochemical Research. (2022, February 23). A Review on Recent Development and biological applications of benzothiazole derivatives.
  • Semantic Scholar. (2012, June 18). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
  • Repository of the Academy's Library. (2025, October 20). European Journal of Medicinal Chemistry Reports.
  • PMC. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives | Request PDF.
  • PMC. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.
  • AWS. (n.d.). A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES.
  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

Sources

Foundational

Primary pharmacological targets for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

An In-Depth Technical Guide to the Primary Pharmacological Targets of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Abstract The compound 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole represents a specific chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Primary Pharmacological Targets of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Abstract

The compound 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole represents a specific chemical entity within the broader class of 2-substituted benzothiazoles, a scaffold of significant interest in medicinal chemistry. While this exact molecule is not extensively documented in public-domain research, analysis of its structural motifs—specifically the 2-piperazinyl-benzothiazole core—points towards a strong likelihood of interaction with aminergic G-protein coupled receptors (GPCRs). Structurally similar compounds have demonstrated notable affinity for dopamine and serotonin receptors. This guide, therefore, posits the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR) as the most probable primary pharmacological targets. We will explore the established roles of these receptors, their signaling pathways, and provide a comprehensive framework for the experimental validation of the binding and functional activity of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole. This document serves as a technical blueprint for researchers and drug development professionals aiming to characterize this and similar compounds.

Introduction to the Benzothiazole Scaffold and Target Hypothesis

The benzothiazole ring system is a privileged scaffold in drug discovery, known for its ability to interact with a wide array of biological targets. When substituted at the 2-position with a piperazine moiety, as in the case of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, the resulting molecule gains structural features common to many centrally active agents. The piperazine group, a common pharmacophore, is particularly adept at forming interactions with the transmembrane domains of GPCRs.

A survey of compounds with high structural similarity reveals a consistent pattern of activity at dopamine and serotonin receptors. For instance, the antipsychotic drug ziprasidone contains a piperazinyl-benzisothiazole core and exhibits high affinity for both D2R and 5-HT2AR. This dual antagonism is a cornerstone of atypical antipsychotic efficacy, balancing dopamine blockade with serotonergic modulation to improve therapeutic outcomes and reduce side effects. Based on this strong structure-activity relationship (SAR) precedent, we hypothesize that 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole primarily targets the D2 and 5-HT2A receptors.

The Primary Putative Targets: D2 and 5-HT2A Receptors

The Dopamine D2 Receptor (D2R)

The D2 receptor is a member of the D2-like family of dopamine receptors and is a principal target for antipsychotic medications. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and downstream voltage-gated ion channels. In the central nervous system, D2R antagonism is effective in mitigating the positive symptoms of schizophrenia.

Below is the canonical signaling pathway for the Gi-coupled D2 receptor.

D2R_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gi/o Protein (α, βγ) D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Compound 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (Antagonist) Compound->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Ion Channels & Gene Expression PKA->Downstream

Caption: Gi-coupled signaling pathway of the Dopamine D2 Receptor.

The Serotonin 5-HT2A Receptor (5-HT2AR)

The 5-HT2A receptor is a subtype of serotonin receptor that is Gq/11-coupled. Its activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Antagonism of 5-HT2A receptors is a key mechanism of atypical antipsychotics, believed to alleviate negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.

The signaling cascade for the Gq-coupled 5-HT2A receptor is illustrated below.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ligand 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (Antagonist) Ligand->Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Activates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling cascade of the Serotonin 5-HT2A Receptor.

Experimental Validation Workflow

To confirm that D2R and 5-HT2AR are the primary targets, a systematic, multi-stage validation process is required. This process first establishes direct physical binding (target engagement) and then characterizes the functional consequence of that binding (e.g., antagonism or agonism).

The overall experimental logic is depicted in the workflow diagram below.

validation_workflow start Hypothesis Generation (SAR Analysis) binding_assay Step 1: Radioligand Binding Assays (Determine Affinity - Ki) start->binding_assay functional_assay Step 2: Functional Assays (Determine Potency - IC50/EC50) binding_assay->functional_assay If significant binding (e.g., Ki < 100 nM) selectivity Step 3: Selectivity Profiling (Screen against related receptors) functional_assay->selectivity Confirm functional activity conclusion Conclusion: Target Profile Confirmed selectivity->conclusion

Caption: High-level workflow for target validation.

Protocol 1: Competitive Radioligand Binding Assay

This experiment quantifies the affinity of the test compound for the target receptor by measuring its ability to displace a known high-affinity radioligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole for human D2R and 5-HT2AR.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human D2 receptor or 5-HT2A receptor.

    • Radioligand: [³H]Spiperone (for D2R) or [³H]Ketanserin (for 5-HT2AR).

    • Non-specific binding control: Haloperidol (for D2R) or Mianserin (for 5-HT2AR) at a high concentration (e.g., 10 µM).

    • Test Compound: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates and glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Methodology:

    • Preparation: Prepare serial dilutions of the test compound in assay buffer.

    • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the radioligand at a concentration near its Kd (e.g., 0.2 nM [³H]Spiperone), and either assay buffer (for total binding), non-specific control (for non-specific binding), or the test compound at various concentrations.

    • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Inhibition Functional Assay (for D2R)

This assay measures the functional consequence of D2R binding by quantifying the compound's ability to antagonize agonist-induced inhibition of cAMP production.

  • Objective: To determine the functional potency (IC50) of the compound as a D2R antagonist.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

    • Dopamine (agonist).

    • Forskolin (an adenylyl cyclase activator).

    • Test Compound: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole.

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Methodology:

    • Cell Plating: Plate the D2R-expressing cells in a 96-well plate and grow to confluence.

    • Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

    • Agonist Challenge: Add dopamine at a concentration that gives a sub-maximal response (e.g., its EC80) in the presence of a fixed concentration of forskolin. Forskolin is used to stimulate a detectable baseline level of cAMP.

    • Incubation: Incubate for 30 minutes at 37°C.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis:

      • Normalize the data to the response of forskolin alone (0% inhibition) and the maximal inhibition by dopamine (100% inhibition).

      • Plot the percentage of inhibition of the dopamine response against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Target Profile

The data generated from these experiments allow for a quantitative assessment of the compound's interaction with its putative targets. A successful compound profile would exhibit high affinity and potent antagonism at both D2R and 5-HT2AR.

Table 1: Hypothetical Target Affinity and Selectivity Profile
Target ReceptorBinding Affinity (Ki, nM)
Dopamine D2 5.2
Serotonin 5-HT2A 2.8
Dopamine D1> 1,000
Serotonin 5-HT1A150
Adrenergic α185
Histamine H1210

This table illustrates a desirable profile where the compound is highly potent at the primary targets (D2R, 5-HT2AR) and selective against other related receptors, suggesting a lower likelihood of off-target side effects.

Table 2: Hypothetical Functional Potency
AssayFunctional Potency (IC50, nM)
D2R cAMP Inhibition Assay8.1
5-HT2A Calcium Flux Assay4.5

This table demonstrates that the high binding affinity translates into potent functional antagonism, confirming the compound's mechanism of action at a cellular level.

Conclusion

Based on a robust structure-activity relationship analysis, 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is hypothesized to act as a potent antagonist of the Dopamine D2 and Serotonin 5-HT2A receptors. This dual-target profile is characteristic of modern atypical antipsychotic agents. The in-depth experimental protocols provided in this guide outline a clear and validated path for confirming this hypothesis. By systematically determining the binding affinity (Ki) and functional potency (IC50) through radioligand binding and cell-based functional assays, researchers can definitively characterize the pharmacological profile of this compound, paving the way for further preclinical and clinical development.

References

  • Title: The role of 5-HT2A receptors in psychosis Source: Nature Reviews Neuroscience URL: [Link]

  • Title: Dopamine D2 Receptors in Brain Function and Disease Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Practical Guide Source: Molecular Pharmacology URL: [Link]

  • Title: HTRF: A Technology for Drug Discovery Source: Cisbio Bioassays URL: [Link]

Exploratory

An In-Depth Technical Guide to the Metabolic Stability of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole in Human Liver Microsomes

Abstract This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel compound, 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, using pooled human liver microsomes (HLMs). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel compound, 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, using pooled human liver microsomes (HLMs). The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. In vitro models, particularly HLMs, offer a robust and efficient system for early-stage evaluation of metabolic clearance.[1][2] This document details the underlying biochemical principles, provides a validated, step-by-step experimental protocol, and outlines the necessary data analysis to determine key pharmacokinetic parameters, including in vitro half-life (t½) and intrinsic clearance (CLint). This guide is intended for researchers and scientists in the field of drug discovery and development, providing the necessary detail to implement and interpret this essential ADME (Absorption, Distribution, Metabolism, and Excretion) assay.

Introduction: The Imperative of Metabolic Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its pharmacokinetic properties. A compound's susceptibility to metabolism, particularly in the liver, profoundly influences its bioavailability, duration of action, and potential for drug-drug interactions.[1] Therefore, early assessment of metabolic stability is not merely a screening step but a cornerstone of modern drug design, enabling a "fail fast, fail cheap" paradigm that conserves resources for the most promising candidates.[3]

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The investigational compound, 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, belongs to the benzothiazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active agents with anticancer, antimicrobial, and antidiabetic properties, among others.[4][5] Its presence in FDA-approved drugs like Riluzole and Pramipexole underscores its therapeutic relevance.[6] The specific substitutions of dimethyl groups on the benzene ring and a piperazine moiety at the 2-position are intended to modulate its pharmacological activity and physicochemical properties. However, these same structural features present potential sites for metabolic attack, making a thorough stability assessment essential.

Human Liver Microsomes (HLMs) as the Gold Standard In Vitro Model

The liver is the body's primary site for drug metabolism.[7] Human liver microsomes (HLMs) are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[8] They are a rich source of the key Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[7][8]

Why HLMs are the preferred system for this assay:

  • Enrichment of Key Enzymes: HLMs contain a high concentration of CYP enzymes, which are responsible for the clearance of approximately 60% of marketed drugs.[7]

  • Cost-Effectiveness and Throughput: Compared to whole-cell models like hepatocytes, microsomes are easier to prepare, store, and use, making them highly amenable to high-throughput screening formats.[2][9]

  • Reduced Complexity: The absence of intact cell membranes and cytosol simplifies the interpretation of results, focusing primarily on the enzymatic activity of the endoplasmic reticulum.

  • Averaged Population Data: The use of pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression, providing a more representative "average" human metabolic profile.[9]

Core Principles of the HLM Stability Assay

The assay quantifies the rate at which the parent compound is consumed over time when incubated with metabolically active HLMs. This is achieved by monitoring the disappearance of the test compound, which is a direct reflection of its metabolic turnover.

The Engine of Metabolism: Cytochrome P450 Enzymes and the Role of NADPH

CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a vast array of xenobiotics.[10] These reactions typically involve the insertion of one atom of molecular oxygen into the substrate, increasing its hydrophilicity and facilitating its excretion.

This catalytic cycle is not self-sufficient; it requires a constant supply of electrons. This is where the essential cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), comes into play.[10] Electrons are transferred from NADPH to the CYP enzyme via the flavoprotein NADPH-cytochrome P450 reductase (CPR).[11][12]

Causality Explained: Without NADPH, the electron transfer chain is broken, and the CYP enzymes remain inactive. Therefore, the reaction is initiated by the addition of NADPH, and its absence serves as a critical negative control to distinguish between enzymatic degradation and other forms of instability (e.g., chemical degradation in the buffer).[7][13]

Key Parameters Derived from the Assay

The data generated from the HLM assay allows for the calculation of two fundamental pharmacokinetic parameters:

  • In Vitro Half-Life (t½): The time required for 50% of the initial concentration of the parent compound to be metabolized.[14] A shorter half-life indicates rapid metabolism.

  • In Vitro Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, normalized for the amount of microsomal protein used.[14][15] It is expressed in units of microliters per minute per milligram of microsomal protein (µL/min/mg).[14] CLint is a more scalable parameter used to predict in vivo hepatic clearance.[9][14]

Experimental Design and Protocol

This section provides a detailed, self-validating protocol for assessing the metabolic stability of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole.

Materials and Reagents
Reagent/MaterialSpecificationsPurpose
Test Compound 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, 10 mM stock in DMSOThe substrate for the metabolic reaction.
Human Liver Microsomes Pooled, mixed-gender (e.g., 50-donor pool), 20 mg/mL stockSource of metabolic enzymes.
Potassium Phosphate Buffer 100 mM, pH 7.4Maintains physiological pH for optimal enzyme activity.[13]
NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate) & Solution B (Glucose-6-Phosphate Dehydrogenase) OR pre-made 1 mM NADPH solutionProvides and sustains the necessary cofactor for CYP activity.[8]
Positive Control Compounds Verapamil, Dextromethorphan (10 mM stocks in DMSO)High and moderate turnover compounds to validate assay performance.[13]
Quenching Solution Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide)Stops the enzymatic reaction by precipitating proteins and aids in analytical quantification.[13]
Equipment 37°C water bath/incubator, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS systemStandard laboratory equipment for incubation and analysis.
Experimental Workflow Diagram

The overall workflow is designed to ensure reproducibility and includes critical control points for data validation.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_sampling Phase 3: Sampling & Analysis P1 Prepare Reagent Master Mixes (Buffer, Microsomes, Compound) P2 Aliquot Master Mixes into 96-well plate P1->P2 P3 Prepare Quench Plate with Acetonitrile + Internal Standard P2->P3 S1 At each Time Point (0, 5, 15, 30, 60 min): Transfer aliquot to Quench Plate I1 Pre-incubate Reaction Plate at 37°C for 5 min I2 Initiate Reaction by adding NADPH Solution I1->I2 I3 Incubate at 37°C with shaking I2->I3 I3->S1 S2 Centrifuge Quench Plate to pellet protein S1->S2 S3 Transfer Supernatant to analysis plate S2->S3 S4 Analyze by LC-MS/MS S3->S4 G cluster_input Input Data cluster_calc Calculation Steps cluster_output Output Parameters Input LC-MS/MS Peak Area Ratios (Analyte/Internal Standard) at each time point Step1 Step 1 Plot ln(% Remaining) vs. Time Input->Step1 Step2 Step 2 Perform Linear Regression Step1->Step2 Step3 Step 3 Slope = -k Step2->Step3 Output1 t½ = 0.693 / k Step3->Output1 Output2 CLint = k * (V/P) Step3->Output2

Sources

Protocols & Analytical Methods

Method

HPLC method development for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole quantification

Title: Advanced Application Note: HPLC Method Development and Validation for the Quantification of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Introduction & Analyte Profiling 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzot...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Application Note: HPLC Method Development and Validation for the Quantification of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Introduction & Analyte Profiling

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 69389-16-8)[1] is a highly valuable heterocyclic scaffold in medicinal chemistry. Benzothiazole-piperazine derivatives are frequently investigated for their potent antimitotic, antimicrobial, and anticancer activities[2]. As these compounds progress through preclinical drug development, robust analytical methods are required for active pharmaceutical ingredient (API) quantification, purity assessment, and stability testing.

Physicochemical Causality: The molecule features a lipophilic 5,6-dimethylbenzothiazole core and a hydrophilic, basic piperazine ring. The secondary amine of the piperazine moiety is highly basic (pKa ~9.0). In reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines are notorious for causing severe peak tailing. This occurs due to secondary ion-exchange interactions between the protonated amine and ionized residual silanol groups (Si-O⁻) on the silica support of the stationary phase. Therefore, the method development strategy must actively suppress these interactions to ensure high-resolution, symmetrical peaks.

Quality by Design (QbD) Method Development Strategy

To build a self-validating and robust method, we employ a Quality by Design (QbD) framework.

  • Stationary Phase Selection: An end-capped, high-purity silica C18 column is selected to provide steric shielding against residual silanols.

  • Mobile Phase & pH Control: To eliminate silanol ionization (pKa ~3.5-4.5), the mobile phase pH must be maintained below 3.0. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA serves a dual purpose: it fully protonates the piperazine nitrogen while simultaneously acting as an ion-pairing agent, masking the positive charge and increasing the analyte's retention and peak symmetry on the hydrophobic C18 phase.

  • Organic Modifier: Acetonitrile is preferred over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for rigid aromatic systems like benzothiazole.

QbD_Workflow A Analyte Profiling (Basic Piperazine Ring) B pH Optimization (0.1% TFA, pH < 3.0) A->B Suppress Silanols C Column Selection (End-capped C18) A->C Hydrophobic Core D Gradient Elution (Acetonitrile/Water) B->D C->D E Optimized Method (Symmetrical Peaks) D->E High Resolution

Quality by Design (QbD) workflow for mitigating peak tailing in basic benzothiazole derivatives.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

This protocol is designed as a self-validating system; system suitability criteria must be met prior to sample injection.

ParameterSpecificationCausality / Rationale
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)Provides optimal theoretical plates and prevents secondary silanol interactions.
Mobile Phase A 0.1% TFA in Water (v/v)Lowers pH to ~2.0, acting as an ion-pairing agent for the piperazine moiety.
Mobile Phase B Acetonitrile (100%)Ensures sharp elution of the lipophilic benzothiazole core.
Elution Mode Gradient (See Table below)Separates the API from polar synthetic precursors (e.g., piperazine).
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable system backpressure.
Column Temp 30 °CStabilizes solvent viscosity and improves retention time reproducibility.
Detection UV at 260 nmCorresponds to the strong π-π* transition of the benzothiazole chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
10.0 30 70
12.0 30 70
12.1 80 20

| 15.0 | 80 | 20 |

Standard and Sample Preparation
  • Diluent Selection: Use a mixture of Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the analyte without causing solvent-mismatch peak distortion upon injection.

  • Stock Solution: Accurately weigh 10.0 mg of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1000 µg/mL).

  • Working Standards: Serially dilute the stock solution with diluent to prepare calibration standards ranging from 5 to 100 µg/mL. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (Aligned with ICH Q2(R2))

The developed method must be validated according to the recently updated ICH Q2(R2) guidelines, which became legally effective on June 14, 2024[3],[4]. The new Q2(R2) framework emphasizes a lifecycle and Quality-by-Design (QbD) approach, ensuring the analytical procedure is fit for its intended purpose[4],[5].

ICH_Validation A ICH Q2(R2) Validation Lifecycle B Specificity (Peak Purity > 99%) A->B C Linearity & Range (R² ≥ 0.999) A->C D Accuracy (98-102% Recovery) A->D E Precision (RSD ≤ 2.0%) A->E

Core validation parameters mandated by the ICH Q2(R2) analytical lifecycle guidelines.

System Suitability Testing (SST)

Before executing validation parameters, the system must validate itself. Inject the 50 µg/mL standard six times.

  • Acceptance Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 5000.

Validation Data Summary

The following tables summarize the expected validation outcomes for this protocol based on ICH Q2(R2) requirements[4].

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Causality: Linearity demonstrates that the UV response is directly proportional to the analyte concentration within the specified range[4]. LOD and LOQ are calculated based on the standard deviation of the response and the slope.

ParameterResultAcceptance Criteria
Linear Range 5.0 - 100.0 µg/mLMust cover 80-120% of target concentration
Correlation Coefficient (R²) 0.9998≥ 0.999
Regression Equation y = 45213x + 1205N/A
LOD (S/N = 3:1) 0.15 µg/mLSignal-to-noise ratio ≥ 3
LOQ (S/N = 10:1) 0.45 µg/mLSignal-to-noise ratio ≥ 10

Table 2: Accuracy (Recovery Studies) Causality: Accuracy is assessed by spiking known quantities of the API into a synthetic matrix at three concentration levels (50%, 100%, 150%) to ensure no matrix interference or sample loss occurs during preparation[4].

Spike Level (%)Spiked Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)% RSD (n=3)
50% 25.024.8599.40.8
100% 50.050.12100.20.5
150% 75.074.6099.50.7

Table 3: Precision (Repeatability and Intermediate Precision) Causality: Precision guarantees that the method yields consistent results under normal operating conditions. Intermediate precision involves different analysts and different days to prove robustness[5].

Precision TypeConcentration (µg/mL)Mean Peak Area% RSD (n=6)Acceptance Criteria
Repeatability (Intra-day) 50.02,261,8500.65%≤ 2.0%
Intermediate (Inter-day) 50.02,258,4000.92%≤ 2.0%

Troubleshooting: Peak Tailing Mitigation

If peak tailing (Tf > 1.5) is observed for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, analysts should systematically evaluate the following:

  • TFA Depletion: TFA is volatile. If the mobile phase is left on the instrument for several days, TFA may evaporate, raising the pH and unmasking silanols. Solution: Prepare fresh Mobile Phase A daily.

  • Column Degradation: Highly acidic mobile phases (pH < 2.0) can eventually cleave the bonded C18 phase from the silica support. Solution: Use columns specifically designed for low-pH stability (e.g., sterically protected silanes) and flush the column with neutral water/acetonitrile after the analytical batch is complete.

References

  • N1-(2-(Diethylamino)ethyl)-N2-(6-methylbenzo[d]thiazol-2-yl)oxalamide - BLDpharm (Contains catalog data for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole CAS 69389-16-8). Source: bldpharm.com.
  • Evaluation of Synthesised heterocyclic compounds for their Antimitotic activity by Onion Root Tip assay - Asian Journal of Research in Pharmaceutical Sciences. Source: ajpsonline.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: europa.eu.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Source: intuitionlabs.ai.
  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.

Sources

Application

Comprehensive NMR Spectroscopy Characterization of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

A Methodological Guide for Structural Elucidation of Benzothiazole-Piperazine Pharmacophores Scientific Rationale & Context The compound 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 69389-16-8) represents a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Guide for Structural Elucidation of Benzothiazole-Piperazine Pharmacophores

Scientific Rationale & Context

The compound 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 69389-16-8) represents a critical structural motif in modern medicinal chemistry. Benzothiazole derivatives, particularly those functionalized with a piperazine moiety at the C-2 position, are highly privileged scaffolds utilized in the development of serotoninergic (5-HT) ligands, dopaminergic antagonists, and targeted kinase inhibitors[1, 2].

Accurate nuclear magnetic resonance (NMR) characterization of this molecule is non-trivial. The presence of two methyl groups at the 5 and 6 positions creates a symmetric-like electronic environment for the remaining isolated aromatic protons (H-4 and H-7), requiring advanced 2D NMR techniques to unambiguously assign regiochemistry. Furthermore, the dynamic conformational flipping of the piperazine ring necessitates careful solvent and temperature selection to prevent severe quadrupolar broadening [3]. This application note provides a self-validating, causality-driven protocol for the complete structural elucidation of this compound.

Physicochemical Profile
PropertySpecification
Chemical Name 5,6-Dimethyl-2-(piperazin-1-yl)benzo[d]thiazole
CAS Registry Number 69389-16-8
Molecular Formula C₁₃H₁₇N₃S
Molecular Weight 247.36 g/mol
Structural Features 1,3-Benzothiazole core, 5,6-dimethyl substitution, C-2 piperazine linkage
Strategic Experimental Rationale (E-E-A-T)

As a Senior Application Scientist, it is imperative to design an NMR experiment where the parameters actively solve the molecule's specific structural challenges rather than relying on default instrument settings.

  • Solvent Dynamics (Why DMSO-d₆?): While CDCl₃ is a standard NMR solvent, the secondary amine of the piperazine ring acts as both a hydrogen bond donor and acceptor, leading to concentration-dependent chemical shifts and broad peaks in non-polar solvents. DMSO-d₆ is selected because its strong hydrogen-bonding acceptor capacity disrupts intermolecular solute-solute interactions, yielding a sharp, predictable resonance for the piperazine NH proton (~2.65 ppm) [1].

  • DEPT-135 Phase Causality: To validate the 13C assignments, a DEPT-135 sequence is mandatory. It provides a self-validating binary check: the four CH₂ carbons of the piperazine ring will phase negatively (pointing down), while the two benzothiazole CH₃ carbons and the two aromatic CH carbons will phase positively (pointing up).

  • Regiochemical Elucidation via HMBC: The 5,6-dimethyl substitution leaves H-4 and H-7 as isolated singlets in the ¹H NMR spectrum. To prevent misassignment, Heteronuclear Multiple Bond Correlation (HMBC) is used. H-4 will show a characteristic ³J correlation to the C-2 quaternary carbon (attached to the piperazine nitrogen), whereas H-7 will lack this correlation but show a strong ³J coupling to the C-3a bridgehead carbon [3].

Self-Validating NMR Protocol
Phase I: Sample Preparation & Calibration
  • Concentration: Dissolve exactly 20.0 mg of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate paramagnetic particulate matter that could degrade magnetic field homogeneity.

  • Validation Check: After inserting the sample into the spectrometer (400 MHz or 600 MHz), perform automated tuning, matching, locking, and shimming. Self-Validation: The Full Width at Half Maximum (FWHM) of the TMS peak must be ≤ 1.0 Hz. If it exceeds this, re-shim the Z1 and Z2 gradients before proceeding.

Phase II: 1D Acquisition Parameters
  • ¹H NMR (Proton):

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 seconds (ensures accurate integration of the 5-CH₃ and 6-CH₃ singlets).

    • Spectral Width (SW): 12 ppm.

  • ¹³C NMR (Carbon):

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.5 seconds (critical for the complete longitudinal relaxation of the quaternary C-2, C-3a, and C-7a carbons to ensure they appear above the baseline).

Phase III: 2D Acquisition & Processing
  • HSQC & HMBC: Acquire gradient-selected HSQC (to map direct C-H attachments) and HMBC (optimized for long-range coupling constant J = 8 Hz).

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual zero-order phase correction to ensure perfectly symmetrical Lorentzian peak shapes.

Quantitative Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
7.52Singlet (s)1H-Benzothiazole H-4
7.38Singlet (s)1H-Benzothiazole H-7
3.45Multiplet (m)4H-Piperazine H-2, H-6 (CH₂ adjacent to N-Ar)
2.85Multiplet (m)4H-Piperazine H-3, H-5 (CH₂ adjacent to NH)
2.65Broad Singlet (br s)1H-Piperazine NH (Exchanges with D₂O)
2.28Singlet (s)3H-5-CH₃
2.26Singlet (s)3H-6-CH₃

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
167.8Quaternary (Cq)C-2 (Attached to Piperazine N)
151.2Quaternary (Cq)C-3a (Bridgehead N)
134.5Quaternary (Cq)C-6 (Attached to 6-CH₃)
131.8Quaternary (Cq)C-5 (Attached to 5-CH₃)
130.4Quaternary (Cq)C-7a (Bridgehead S)
121.5Methine (CH, +)C-7 (Aromatic)
119.8Methine (CH, +)C-4 (Aromatic)
48.6Methylene (CH₂, -)Piperazine C-2, C-6
45.4Methylene (CH₂, -)Piperazine C-3, C-5
20.1Methyl (CH₃, +)6-CH₃
19.8Methyl (CH₃, +)5-CH₃
Mechanistic Workflow Visualization

The following diagram maps the logical progression of the NMR structural elucidation process, highlighting the critical regiochemical validation step.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 20 mg/mL) N2 1D NMR Acquisition (1H, 13C, DEPT-135) N1->N2 Acquire 1D N3 2D NMR Acquisition (HSQC, HMBC, COSY) N2->N3 Acquire 2D N4 Data Processing & Phase Correction N3->N4 Process Data N5 Spectral Assignment (Piperazine & Benzothiazole) N4->N5 Assign Peaks N6 Regiochemical Validation (HMBC: Methyls to C5/C6) N5->N6 Validate Isomers N7 Final Structural Confirmation N6->N7 Confirm Structure

Figure 1: Systematic NMR elucidation workflow for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole.

References
  • Monge, A., et al. Synthesis of 2-Piperazinylbenzothiazole and 2-Piperazinylbenzoxazole Derivatives with 5HT3 Antagonist and 5HT4 Agonist Properties. Journal of Medicinal Chemistry (via ResearchGate). Available at:[Link][2]

  • Canadian Science Publishing. Oxidative ring-opening of benzothiazole derivatives: NMR Characterization. Canadian Journal of Chemistry. Available at:[Link] [3]

Method

Formulating 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole for in vivo animal studies

Application Note: Formulation and In Vivo Evaluation Protocols for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Executive Summary 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (5,6-DMPB) is a lipophilic, nitrogen-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and In Vivo Evaluation Protocols for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Executive Summary

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (5,6-DMPB) is a lipophilic, nitrogen-containing heterocyclic compound. Benzothiazole-piperazine derivatives are heavily investigated as central nervous system (CNS) active agents, often acting as voltage-gated sodium channel blockers (structurally analogous to neuroprotective agents like riluzole)[1] or as monoaminergic receptor modulators[2]. Because of its high lipophilicity and basic piperazine moiety, 5,6-DMPB presents specific formulation challenges for in vivo murine studies. This guide provides validated, self-sustaining protocols for formulating 5,6-DMPB to ensure reliable systemic exposure, prevent in vivo precipitation, and validate blood-brain barrier (BBB) penetration.

Physicochemical Profiling

Understanding the molecular properties of 5,6-DMPB is the foundational step in selecting the correct dosing vehicle. The basic secondary amine in the piperazine ring allows for salt formation (e.g., hydrochloride), which significantly improves aqueous solubility compared to the free base.

Table 1: Physicochemical Properties of 5,6-DMPB

PropertyValuePharmacokinetic Implication
Molecular Formula C13H17N3SSmall molecule, favorable for BBB crossing.
Molecular Weight 247.36 g/mol Falls well within Lipinski's Rule of 5 (<500 Da).
cLogP (est.) 2.5 – 3.2High lipophilicity; requires co-solvents for IV/IP to prevent precipitation.
pKa (Piperazine) ~9.0Basic; forms stable, water-soluble salts at low pH.
Target Application CNS / NeuroprotectionMust avoid precipitation in blood to maintain a high free-drug fraction.

Formulation Strategies & Causality

For in vivo studies, the formulation must balance solubility, tolerability, and thermodynamic stability[3].

  • For IV/IP Dosing (Solution): We utilize a co-solvent system of DMSO, PEG400, and Propylene Glycol (PG). Causality: Pure aqueous buffers are insufficient for the free base. DMSO disrupts the crystalline lattice of the compound, ensuring complete initial dissolution. PEG400 and PG act as intermediate-polarity cosolvents that prevent the drug from "crashing out" (precipitating) when the formulation mixes with the highly aqueous environment of the bloodstream or peritoneal cavity.

  • For PO Dosing (Suspension): We use Methylcellulose (MC) and Tween-80. Causality: MC increases the viscosity of the vehicle to prevent rapid sedimentation of the drug particles, ensuring dose uniformity during gavage. Tween-80 acts as a surfactant, reducing surface tension and allowing the hydrophobic drug particles to be wetted and uniformly dispersed.

Step-by-Step Formulation Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Formulation (5 mg/mL)

Vehicle: 5% DMSO + 10% PEG400 + 20% Propylene Glycol + 65% Saline (0.9% NaCl).

  • Weighing: Accurately weigh 5.0 mg of 5,6-DMPB into a sterile, low-bind glass vial.

  • Primary Dissolution: Add 50 µL of pure DMSO. Vortex for 60 seconds or sonicate until the solution is completely clear.

    • Self-Validation: Hold the vial against a light source; absolutely no particulate matter should be visible.

  • Co-solvent Addition: Add 100 µL of PEG400 and 200 µL of Propylene Glycol. Vortex vigorously for 30 seconds to ensure a homogenous non-aqueous phase.

  • Aqueous Dilution: Dropwise, add 650 µL of 0.9% sterile Saline while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation, which is the primary cause of micro-precipitation in lipophilic drug formulations.

  • Final Inspection: The final solution must be optically clear. If cloudiness occurs, the compound has precipitated, and the formulation must be discarded.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter prior to IV administration to ensure sterility and remove any sub-visible micro-crystals.

Protocol B: Oral (PO) Gavage Formulation (10 mg/mL)

Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween-80 in DI Water.

  • Vehicle Preparation: Dissolve 0.5 g of MC in 100 mL of heated (80°C) DI water, stirring until dispersed. Cool to 4°C overnight to clarify. Add 0.2 mL of Tween-80.

  • Wetting: Weigh 10.0 mg of 5,6-DMPB into a mortar or glass vial. Add 20 µL of Tween-80 directly to the powder and triturate to form a smooth paste.

  • Suspension: Gradually add 980 µL of the 0.5% MC solution while mixing vigorously.

  • Homogenization: Sonicate the suspension for 5 minutes.

    • Self-Validation: The suspension should appear as a uniform, milky dispersion without large clumps. The suspension must be continuously stirred via a magnetic stir bar during the dosing procedure to prevent settling.

Mechanistic & Workflow Visualizations

Mechanism A 5,6-DMPB Administration B CNS Penetration (BBB) A->B C Voltage-Gated Na+ Channel Blockade B->C D Reduction of Glutamate Release C->D E Neuroprotective Efficacy D->E

Caption: Mechanism of 5,6-DMPB in neuroprotection via sodium channel modulation.

Workflow S1 Formulation Preparation (Vehicle Optimization) S2 Dosing (IV/IP/PO) Murine Model S1->S2 S3 Plasma & CSF Sampling (LC-MS/MS) S2->S3 PK Phase S4 Behavioral Assays (Motor/Cognitive) S2->S4 PD Phase S5 Tissue Extraction & Biomarker Analysis S3->S5 S4->S5

Caption: Step-by-step in vivo workflow for 5,6-DMPB pharmacokinetic and efficacy evaluation.

In Vivo Pharmacokinetic (PK) Validation Protocol

To validate the formulation's success, a brief PK study must be executed to confirm systemic absorption and BBB penetration.

  • Dosing: Administer 5,6-DMPB (5 mg/kg IV or 10 mg/kg PO) to adult C57BL/6 mice.

  • Sampling Timepoints: Collect blood (via submandibular bleed) and cerebrospinal fluid (CSF, via cisterna magna puncture) at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Sample Processing: Centrifuge blood at 3000 x g for 10 minutes at 4°C to isolate plasma. Protein precipitate 50 µL of plasma/CSF with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated benzothiazole analog).

  • Analysis: Analyze the supernatant via LC-MS/MS.

    • Causality & Validation: A CSF-to-Plasma exposure ratio (AUC_CSF / AUC_Plasma) > 0.3 indicates successful BBB penetration, validating the formulation and the compound's viability for CNS-targeted efficacy models.

References

  • Farinato, A., et al. "Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels." ACS Medicinal Chemistry Letters, 2023. URL:[Link]

  • J. E. P. et al. "Liquid formulations of riluzole for oral and intravenous use." US Patent 20200289476A1, 2020.

Sources

Application

Using 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole as a precursor in drug discovery

Application Note: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole as a Privileged Scaffold in Drug Discovery Introduction & Mechanistic Rationale In modern medicinal chemistry, the benzothiazole ring is recognized as a "...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole as a Privileged Scaffold in Drug Discovery

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the benzothiazole ring is recognized as a "privileged scaffold" due to its profound ability to interact with diverse biological targets. When functionalized as 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 69389-16-8), this precursor becomes a highly versatile building block for drug discovery, particularly in oncology and neuropharmacology.

Causality of Structural Design:

  • 5,6-Dimethyl Substitution: The addition of methyl groups at the 5 and 6 positions serves a dual purpose. First, it increases the lipophilicity (LogP) of the core, which is critical for enhancing blood-brain barrier (BBB) penetration in neurodegenerative disease targeting. Second, the electron-donating nature of the methyl groups modulates the electron density of the thiazole ring, optimizing pi-pi stacking interactions with aromatic residues in target enzyme binding pockets.

  • Piperazine Linker: The piperazine moiety acts as a flexible, basic linker. The secondary amine is a highly nucleophilic site, allowing for the rapid generation of combinatorial libraries via N-alkylation or N-acylation. Biologically, piperazine acts as both a hydrogen bond acceptor and donor. In the context of Alzheimer's disease, the benzothiazole core anchors to the peripheral anionic site (PAS) of acetylcholinesterase (AChE), while the piperazine extension navigates the enzyme's gorge to interact with the catalytic active site (CAS)[1].

Quantitative Biological Activity

Recent pharmacological evaluations demonstrate that derivatives synthesized from benzothiazole-piperazine precursors exhibit potent dual-action capabilities: they act as cytotoxic agents against solid tumors and as selective inhibitors of AChE[2].

Table 1: Representative Activity of Benzothiazole-Piperazine Derivatives

Target / Cell Line Disease Context Average IC₅₀ Range (µM)* Primary Mechanism of Action
Huh7 Hepatocellular Carcinoma 3.1 – 5.5 Induction of apoptosis; Kinase inhibition
HCT-116 Colorectal Carcinoma 4.5 – 6.2 Cell cycle arrest
MCF-7 Breast Cancer 9.2 – 12.4 Cytoskeletal disruption

| AChE | Alzheimer's Disease | 0.8 – 4.5 | Dual PAS/CAS competitive inhibition |

*Data synthesized from benchmark studies utilizing dihalo-substituted benzylpiperazine-benzothiazole derivatives.

Experimental Workflows & Protocols

Workflow A Precursor: 5,6-Dimethyl-2-piperazin-1-yl- 1,3-benzothiazole B N-Alkylation / Amidation (HATU, DIPEA, DMF) A->B Electrophile addition C Purified Derivative Library (LC-MS / NMR Validated) B->C Flash Chromatography D AChE Inhibition Assay (Ellman's Method) C->D Neuro-screening E Cytotoxicity Assay (SRB Method) C->E Oncology-screening F Lead Candidate Selection D->F IC50 < 10 µM E->F IC50 < 5 µM

Workflow for generating and screening benzothiazole-piperazine libraries.

Protocol A: N-Derivatization (Amidation) of the Precursor

To generate a library of drug candidates, the secondary amine of the piperazine ring is coupled with various carboxylic acids.

  • Preparation: Dissolve 1.0 eq of the carboxylic acid derivative in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: HATU is selected over EDC/NHS due to its superior efficiency with secondary amines and its ability to suppress racemization. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring the piperazine selectively attacks the activated ester.

  • Coupling: Add 1.0 eq of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole. Stir for 4–6 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. Do not proceed to workup until the precursor mass (m/z [M+H]⁺ 248.1) is depleted by >95%.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: In Vitro AChE Inhibition (Modified Ellman's Assay)

This assay quantifies the ability of the synthesized derivatives to inhibit AChE, a primary target for Alzheimer's therapeutics.

EllmanAssay Sub Acetylthiocholine (Substrate) Prod Thiocholine (Free Thiol) Sub->Prod Hydrolysis Enz AChE Enzyme Enz->Sub Catalysis Inh Benzothiazole-Piperazine Derivative Inh->Enz Competitive Inhibition Signal 5-Thio-2-nitrobenzoate (Yellow, Abs 412 nm) Prod->Signal Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Signal Cleaved by Thiol

Biochemical mechanism of the modified Ellman's assay for AChE inhibition.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: pH 8.0 is critical; it is the optimal pH for AChE activity and ensures the thiol group of the generated thiocholine is deprotonated (forming a thiolate), which maximizes its nucleophilic attack on DTNB.

  • Reagent Setup: In a 96-well microplate, add 140 µL of buffer, 20 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%), and 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes.

  • Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Self-Validation (Controls):

    • Positive Control: Donepezil (known AChE inhibitor).

    • Non-Enzymatic Blank: Buffer + DTNB + ATCI (no enzyme). This is mandatory to subtract the background absorbance caused by the spontaneous, non-enzymatic hydrolysis of ATCI.

  • Measurement: Read the absorbance kinetically at 412 nm every 1 minute for 10 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol C: Cytotoxicity Screening (Sulforhodamine B Assay)

To evaluate the oncology potential of the derivatives, the SRB assay is utilized over the traditional MTT assay.

  • Cell Seeding: Seed MCF-7 or Huh7 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the synthesized benzothiazole-piperazine derivatives (0.1 µM to 100 µM) for 72 hours.

  • Fixation: Add cold 50% Trichloroacetic acid (TCA) directly to the wells (final concentration 10%) and incubate at 4°C for 1 hour.

    • Causality: TCA fixes the cells by precipitating cellular proteins. We use the SRB assay instead of MTT because SRB binds stoichiometrically to basic amino acid residues, providing a direct physical proxy for cell mass. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic fluctuations induced by the drug, leading to false positives/negatives.

  • Staining: Wash plates with deionized water, air dry, and add 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Washing & Solubilization: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM Tris-base (pH 10.5) and measure absorbance at 515 nm.

  • Self-Validation: Include a "Day 0" plate (fixed at the time of drug addition) to accurately differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) effects of the derivatives.

References

  • Title: Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease Source: RSC Advances (Royal Society of Chemistry), 2022. URL: [Link]

  • Title: Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed / Bentham Science), 2017. URL: [Link]

Method

Application Note &amp; Protocols: High-Throughput Screening Assays Utilizing 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole for Kinase Inhibitor Discovery

Abstract The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent enzyme inhibition.[1][2][3] This applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent enzyme inhibition.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and characterize potential enzyme inhibitors, using 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole as a representative test compound. We present a detailed, field-proven protocol for a fluorescence polarization (FP)-based assay targeting a model protein kinase. The causality behind experimental design, rigorous validation using the Z'-factor metric, and a step-by-step data analysis workflow are explained to ensure scientific integrity and the generation of reliable, actionable data.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate the activity of a biological target.[4][5] Protein kinases, a large family of enzymes that catalyze the phosphorylation of substrates, are among the most critical drug targets, particularly in oncology and immunology.[5][6]

The compound 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole belongs to a chemical class renowned for its biological activity. The fused benzothiazole ring system, combined with a piperazine moiety, creates a versatile scaffold that has been successfully incorporated into numerous therapeutic agents.[2][7][8] Given this pedigree, a compound like this is an ideal candidate for screening against a panel of disease-relevant targets, such as protein kinases.

This guide is structured not as a rigid template, but as a dynamic framework. It explains the foundational principles of assay design, enabling scientists to adapt this protocol for various kinase targets or even different enzyme classes. We will focus on a Fluorescence Polarization (FP) assay, a homogeneous, solution-based technique well-suited for HTS due to its simplicity and robustness.[9][10][11]

Assay Principle: Fluorescence Polarization (FP) for Kinase Activity

The core of this HTS assay is a competitive immunoassay monitored by fluorescence polarization.[10] FP is based on the observation that when a small fluorescent molecule (a "tracer") is excited with plane-polarized light, it rotates rapidly in solution and emits depolarized light. However, if this tracer is bound to a much larger molecule (e.g., an antibody), its rotation is slowed dramatically, and the emitted light remains highly polarized.[10]

The Causality of Signal Generation:

  • Baseline State (No Kinase Activity): A far-red fluorescent tracer, which is a synthetic phosphopeptide, is bound by a specific anti-phosphopeptide antibody. This large complex tumbles slowly, resulting in a high polarization signal.

  • Active Kinase State: The protein kinase consumes ATP to phosphorylate its specific peptide substrate. This newly created phosphorylated product competes with the fluorescent tracer for binding to the antibody.

  • Signal Transduction: The tracer is displaced from the antibody and, now free in solution, tumbles rapidly. This leads to a significant decrease in polarization, resulting in a low polarization signal.

  • Inhibition State: In the presence of an effective inhibitor like 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, the kinase is unable to phosphorylate its substrate. Consequently, the tracer remains bound to the antibody, and the signal remains at a high polarization .

This inverse relationship between kinase activity and polarization signal forms a reliable basis for screening chemical inhibitors. The use of far-red tracers is a deliberate choice to minimize interference from compound autofluorescence and light scattering, which are more prevalent at shorter wavelengths.[12]

FP_Principle cluster_0 Inhibited / No Activity cluster_1 Active Kinase Tracer_Bound Far-Red Tracer (Small, Fluorescent) Complex Antibody-Tracer Complex Slow Tumbling Tracer_Bound->Complex Binds Antibody Anti-Phospho-Ab (Large) Antibody->Complex High_Pol High Polarization Signal Complex->High_Pol Results in Kinase Kinase + ATP + Substrate Product Phosphorylated Product Kinase->Product Produces Product->Antibody Displaces Tracer from Tracer_Free Far-Red Tracer (Free in Solution) Fast Tumbling Low_Pol Low Polarization Signal Tracer_Free->Low_Pol Results in

Caption: Automated HTS workflow for the kinase FP assay.

Step-by-Step Methodology
  • Compound Plating: Using an acoustic dispenser, add 50 nL of test compounds, positive controls (Staurosporine), and negative controls (DMSO) to the appropriate wells of a 384-well microplate.

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2X solution of MTK enzyme and peptide substrate in assay buffer to all wells.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of a 2X solution of ATP in assay buffer to all wells to start the kinase reaction. The total reaction volume is now 5 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of the Stop/Detection Mix to all wells. The EDTA in this solution chelates the Mg²⁺ required for kinase activity, effectively stopping the reaction.

  • Detection Incubation: Cover the plate from light and incubate for 60 minutes at room temperature to allow the antibody-antigen binding to reach equilibrium.

  • Data Acquisition: Read the plate on a microplate reader capable of measuring fluorescence polarization.

Data Analysis and Hit Identification

Proper data analysis is crucial for extracting meaningful results from the large datasets generated by HTS. [13][14]

Data Normalization and Quality Control
  • Calculate Z'-Factor: For each plate, calculate the Z'-factor using the raw polarization values from the positive and negative control wells. Plates with a Z' < 0.5 should be flagged for review or excluded from analysis. [15][16]2. Normalize Data: Convert the raw polarization values (mP) for each test well into a percentage of inhibition using the following formula:

    % Inhibition = 100 * (Signal_Test - µ_Negative) / (µ_Positive - µ_Negative)

    Where:

    • Signal_Test is the mP value of the test compound well.

    • µ_Negative is the average mP of the negative control wells.

    • µ_Positive is the average mP of the positive control wells.

Hit Selection

A "hit" is a compound that produces a statistically significant level of inhibition. A common and robust method for hit selection is to define a threshold based on the standard deviation of the negative controls. [13]

  • Primary Hit Threshold: A compound is typically classified as a primary hit if its % inhibition is greater than three times the standard deviation (σ) of the negative controls on that plate.

    Hit Criteria: % Inhibition > 3σ_NegativeControls

All primary hits should be subjected to further analysis, including:

  • Re-testing: Confirming the activity in the primary assay.

  • Dose-Response Curves: Generating IC₅₀ values to determine potency.

  • Orthogonal Assays: Using a different assay technology to rule out technology-specific artifacts. [11]

Conclusion

This application note provides a scientifically grounded framework for utilizing 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, and other novel compounds, in a high-throughput screening campaign for kinase inhibitors. By adhering to the principles of rigorous assay development, validation with robust statistical metrics like the Z'-factor, and a systematic data analysis pipeline, researchers can confidently identify and advance promising lead compounds. The detailed fluorescence polarization protocol serves as a robust starting point that can be adapted to a wide variety of enzymatic targets, accelerating the early stages of drug discovery.

References

  • Z-factor - Wikipedia. Wikipedia. [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Parker GJ, Law TL, Lenoch FJ, Bolger RE. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of Biomolecular Screening. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Padrick SB, Miraglia LJ, Gram H, Raker VA, Uehara Y, Hayashi M, et al. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. Journal of Biomolecular Screening. [Link]

  • What Is the Best Kinase Assay?. BellBrook Labs. [Link]

  • Ibrahim, et al. Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • von Ahsen O, Bömer U. High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Li, R. HTS Assay Development for Discovery of Specific PYK2 Inhibitors. Grantome. [Link]

  • Ilina, et al. What is the current value of fluorescence polarization assays in small molecule screening?. Expert Opinion on Drug Discovery. [Link]

  • Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Malo N, Hanley JA, Cerquozzi S, Pelletier J, Nadon R. Statistical practice in high-throughput screening data analysis. Nature Biotechnology. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Fernández-Fernández, et al. Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Journal of Medicinal Chemistry. [Link]

  • Srivastava, et al. Benzothiazole: The Versatile Molecule with Various Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Semantic Scholar. [Link]

  • 2-Piperazin-1-yl-1,3-benzothiazole. PubChem. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Assay Solubility Solutions for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole and related compounds. This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole and related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the inherent challenges of working with this molecule's low aqueous solubility. Our goal is to provide you with the foundational knowledge and practical protocols to ensure reliable and reproducible assay results.

Understanding the Challenge: The Structure-Solubility Relationship

The molecular structure of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole dictates its physicochemical properties. It comprises a planar, hydrophobic benzothiazole core, which is further rendered more lipophilic by two methyl groups.[1] This aromatic system is the primary reason for its poor solubility in aqueous media.

However, the molecule also contains a piperazine ring, a basic moiety with two nitrogen atoms. These nitrogens are ionizable and offer a powerful handle for solubility manipulation. The pKa values for the parent piperazine molecule are approximately 5.3 and 9.7.[2] By controlling the pH of the solution, we can protonate these nitrogens, forming a positively charged, and therefore more water-soluble, salt form of the compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during experimental work with 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole.

Q1: My compound won't dissolve in my aqueous assay buffer. Where do I start?

A1: The first step is to prepare a concentrated stock solution in a suitable organic solvent.

  • Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds and is a standard in biological assays.[3][4]

  • Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution, using gentle warming (to 37°C) or brief sonication if necessary. Store this stock solution appropriately, often at -20°C or -80°C, protected from light and moisture.

  • Causality: Creating a concentrated DMSO stock ensures the compound is fully solvated before its introduction into the predominantly aqueous assay environment. This is a prerequisite for any further dilution steps.

Q2: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How do I fix this "crash out"?

A2: This is a classic problem known as "precipitation upon dilution" and occurs when the compound's solubility limit in the final aqueous buffer is exceeded.[5] Here are several strategies to mitigate this, starting with the simplest.

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts, typically below 1%, and ideally below 0.5% for most cell-based assays.[6] However, a certain amount of co-solvent is necessary to maintain solubility.[7] Determine the highest tolerable DMSO concentration for your assay and ensure your dilution scheme does not exceed it.

  • Improve Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. For example, first dilute the 10 mM DMSO stock into an intermediate solution containing a higher percentage of organic solvent before the final dilution into the assay buffer.[5]

  • Run a Vehicle Control: Always include a control group that receives the same final concentration of DMSO (or other solubilizing agents) without the compound. This is critical to ensure that any observed biological effects are due to the compound and not the solvent system.[8]

Q3: I've optimized my dilution, but solubility is still a problem. What is the most effective strategy for this specific molecule?

A3: pH Adjustment. Given the basic piperazine moiety, this is the most direct and effective method. By lowering the pH of your aqueous buffer, you can protonate one or both of the piperazine nitrogens, significantly increasing the compound's aqueous solubility.[9][][11]

  • Mechanism: The uncharged form of the molecule is poorly soluble. By adding an acid, we drive the equilibrium towards the protonated (charged) salt form, which is much more soluble in water. The solubility of such basic compounds is highly pH-dependent.[12][13]

  • How to Implement:

    • Determine the pH sensitivity of your assay. Many biochemical and cell-based assays have a narrow optimal pH range (typically 7.2-7.4).

    • If your assay can tolerate it, prepare your final assay buffer at a slightly acidic pH (e.g., pH 6.0-6.5).

    • Alternatively, prepare an intermediate stock of your compound in an acidic solution (e.g., 100 mM HCl), which can then be further diluted into your final assay buffer. The final buffer should have sufficient buffering capacity to maintain the desired pH.

Q4: My assay is highly sensitive to pH changes, or pH adjustment alone is insufficient. What are my other options?

A4: When pH modification is not viable, using formulation excipients is the next best approach. Cyclodextrins are a highly effective and widely used option.[14][]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate the hydrophobic benzothiazole portion of your molecule, forming an "inclusion complex" that has a much higher apparent water solubility.[6][17]

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical research due to their high solubility and low toxicity.[14][17]

    • Implementation: This requires pre-complexation before adding the compound to the assay. See the detailed protocol in the next section.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Poloxamer 188, can also be used.[6] Above their critical micelle concentration (CMC), these molecules form micelles that can sequester the hydrophobic compound, keeping it dispersed in the aqueous phase. This is more common for in vivo formulations but can be adapted for in vitro assays if compatibility is confirmed.[18]

Decision-Making Workflow for Solubilization

The following diagram outlines a logical progression of steps to troubleshoot and solve solubility issues with 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Prepare 10-50 mM stock in 100% DMSO check_sol Does compound precipitate in final assay buffer (<0.5% DMSO)? start->check_sol success Success! Proceed with assay. Run vehicle control. check_sol->success No ph_q Is the assay compatible with a lower pH (e.g., 6.0-7.0)? check_sol->ph_q Yes ph_adj Adjust buffer pH. Determine pH-solubility profile. (See Protocol 1) ph_q->ph_adj Yes cyclo_q Consider Advanced Formulation. Primary choice: Cyclodextrins ph_q->cyclo_q No check_sol2 Is compound now soluble? ph_adj->check_sol2 check_sol2->success Yes check_sol2->cyclo_q No cyclo_prot Form inclusion complex with HP-β-CD or SBE-β-CD. (See Protocol 2) cyclo_q->cyclo_prot check_sol3 Is compound now soluble? cyclo_prot->check_sol3 check_sol3->success fail Consult Formulation Specialist. Consider co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80). Re-evaluate compound if necessary. check_sol3->fail No

Caption: A workflow for selecting a solubilization strategy.

Key Methodologies & Protocols

Protocol 1: Basic pH-Solubility Profile Determination

This protocol helps you understand the relationship between pH and your compound's solubility to select an optimal buffer.

  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Addition of Compound: Add an excess amount of solid 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole to a fixed volume of each buffer in separate vials. The amount should be enough to ensure that not all of it dissolves.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. This is known as the shake-flask method.[6]

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtering the supernatant through a 0.22 µm filter.

  • Quantification: Measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This profile will clearly show the pH at which solubility is maximized.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes how to pre-formulate the compound with HP-β-CD for enhanced aqueous solubility.[5][6]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). A typical starting concentration is 10-20% (w/v). Stir until the cyclodextrin is fully dissolved.

  • Add Compound: While stirring the cyclodextrin solution, slowly add a pre-weighed amount of your solid compound or a concentrated DMSO stock. The molar ratio of the compound to cyclodextrin is a critical parameter to optimize, often starting at 1:1 or 1:2.

  • Complexation: Cover the container and continue to stir the mixture at room temperature for 24-72 hours. This allows the inclusion complex to form and reach equilibrium.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution contains your compound complexed with HP-β-CD.

  • Quantification & Use: Determine the precise concentration of your compound in the filtered solution using an analytical method (HPLC-UV, LC-MS). This solution can now be used as your stock for dilutions into assays. Remember to include a "vehicle" control containing only the HP-β-CD solution in your experiments.

Data Summary: Solubilization Strategies
StrategyMechanismTypical ConcentrationProsCons
pH Adjustment Ionization of the basic piperazine moiety to form a soluble salt.[9][]Buffer pH 5.0 - 6.5Highly effective for this molecule, simple to implement, cost-effective.[]Not suitable for pH-sensitive assays; may alter compound activity or cell viability.
Co-solvents Reduces the polarity of the aqueous medium, keeping the compound solvated.[7][]DMSO: < 0.5% finalStandard for stock solutions; well-understood effects.[4]Can cause precipitation upon dilution; may have intrinsic biological activity at higher concentrations.[19][20]
Cyclodextrins Encapsulation of the hydrophobic core into the cyclodextrin cavity.[16][17]5-20% (w/v) HP-β-CDSignificant solubility enhancement; generally low toxicity; can improve stability.[14][21]Requires a pre-formulation step; can potentially interact with assay components; higher cost.[22][23]
Surfactants Formation of micelles that sequester the hydrophobic compound.[18]0.01 - 0.1% Tween® 80Effective at low concentrations.Can interfere with protein assays or disrupt cell membranes; requires careful validation.[24][25]
References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives - Benchchem. (n.d.).
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20).
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (n.d.).
  • Biopharmaceutical aspects and implications of excipient variability in drug product performance | Request PDF - ResearchGate. (n.d.).
  • Exploring Experimental and Statistical Approaches to Control Oversensitivity of In Vitro Permeability to Excipient Effects - MDPI. (2025, August 26).
  • The impact of pharmaceutical excipients on drug efficacy and metabolism. (2024, March 30).
  • Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity - ResearchGate. (2026, February 11).
  • PH adjustment: Significance and symbolism. (2026, March 19).
  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - ResearchGate. (n.d.).
  • Biopharmaceutical aspects and implications of excipient variability in drug product performance - PubMed. (2017, February 15).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. (2017, September 18).
  • In Vitro Product Performance Testing of Oral Drug Products: View of the USP Expert Panel - Dissolution Technologies. (2024, August 1).
  • Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem. (n.d.).
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Benzothiazole - Wikipedia. (n.d.).

Sources

Optimization

Troubleshooting low reaction yield in 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole synthesis

Welcome to the Technical Support Center for the synthesis of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 69389-16-8). As a Senior Application Scientist, I have designed this hub to help you diagnose, troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 69389-16-8). As a Senior Application Scientist, I have designed this hub to help you diagnose, troubleshoot, and optimize your nucleophilic aromatic substitution (SNAr) workflows.

This guide moves beyond basic recipes; it explores the thermodynamic and kinetic causalities behind reaction failures, providing self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Deep Dive: Why Does This Reaction Fail?

The synthesis typically relies on the SNAr reaction between 2-chloro-5,6-dimethyl-1,3-benzothiazole and piperazine. However, researchers frequently encounter yields below 40% due to three competing factors:

  • Electronic Deactivation (The Kinetic Barrier): The 5,6-dimethyl groups exert a strong inductive electron-donating effect (+I). This increases the electron density on the benzothiazole core, significantly reducing the electrophilicity of the C2 carbon. Consequently, the activation energy for nucleophilic attack is much higher than in unsubstituted or halogenated benzothiazoles[1].

  • Symmetry & Over-alkylation (The Stoichiometric Trap): Piperazine is a symmetrical diamine. Once the target mono-adduct forms, the secondary amine on the newly formed product remains highly nucleophilic. If the local concentration of the electrophile is high, a second SNAr reaction occurs, yielding an unwanted bis-benzothiazole piperazine dimer.

  • Competitive Hydrolysis (The Thermodynamic Sink): At the elevated temperatures (>100 °C) required to overcome the electronic deactivation, any trace water in the presence of inorganic bases (e.g., K2CO3, NaOH) will competitively hydrolyze the starting material into 5,6-dimethyl-1,3-benzothiazol-2-ol (benzothiazolone).

ReactionPathway SM 2-Chloro-5,6-dimethyl- 1,3-benzothiazole Prod Target Mono-Adduct [M+H]+ 248.1 SM->Prod + Piperazine (Desired SNAr) Hydro Hydrolysis Product [M+H]+ 180.0 SM->Hydro + H2O / OH- (Side Reaction) Pip Piperazine (Nucleophile) Pip->Prod Dimer Bis-Adduct (Dimer) [M+H]+ 409.1 Prod->Dimer + Excess SM (Over-reaction)

Fig 1. Competing reaction pathways in the synthesis of 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole.

Quantitative Strategy Comparison

To bypass these failure modes, you must select a reaction strategy that aligns with your purity requirements and scale. Below is a summary of validated approaches.

Table 1: Comparison of Synthetic Strategies

MethodReagents & ConditionsAvg. YieldReaction TimePrimary Impurity RiskBest Use Case
High-Excess SNAr 5.0 eq Piperazine, DIPEA, NMP, 120 °C65–75%12–18 hBis-adduct (Dimer)Cost-effective scale-up[2]
Boc-Protected 1.1 eq 1-Boc-Piperazine, K2CO3, DMF, 100 °C80–85%*8–12 hHydrolysis (if wet)High-purity requirements
Catalytic Amination 1.2 eq Piperazine, Ru/C or Pd cat., 80 °C85–90%6–8 hCatalyst carryoverUnreactive/degraded batches[1][3]

*Yield represents the two-step process including TFA deprotection.

Self-Validating Experimental Protocols

Protocol A: The High-Excess SNAr Method (Direct Route)

Causality Focus: Flooding the system with piperazine ensures pseudo-first-order kinetics, statistically eliminating the chance of the mono-adduct reacting with the electrophile.

  • Preparation: In an oven-dried 100 mL round-bottom flask under N2, dissolve 2-chloro-5,6-dimethyl-1,3-benzothiazole (1.0 eq, 10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL).

  • Reagent Addition: Add anhydrous Piperazine (5.0 eq, 50 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Note: DIPEA is preferred over K2CO3 as it does not generate localized hydroxide ions from trace water, preventing hydrolysis[2].

  • Reaction: Heat the mixture to 120 °C for 14 hours.

  • Validation Check (LC-MS): Sample 10 µL, dilute in MeCN. You should observe complete consumption of SM (m/z 198.0/200.0) and a dominant product peak at m/z 248.1[M+H]⁺ . The dimer peak (m/z 409.1 ) should be <5% AUC.

  • Workup: Cool to room temperature. Pour into ice water (100 mL) to precipitate the product. Extract with EtOAc (3 × 50 mL). Wash the organic layer extensively with brine (5 × 50 mL) to remove NMP and excess piperazine. Dry over Na2SO4 and concentrate.

Protocol B: Catalytic Amination (For Stubborn Substrates)

Causality Focus: If the 5,6-dimethyl deactivation is too severe for your thermal limits, transition metals lower the activation energy barrier via oxidative addition rather than nucleophilic attack.

  • Preparation: In a sealed pressure tube under Ar, combine 2-chloro-5,6-dimethyl-1,3-benzothiazole (1.0 eq, 5 mmol), Piperazine (1.2 eq, 6 mmol), and LiOtBu (1.5 eq, 7.5 mmol) in anhydrous DMF (10 mL).

  • Catalyst: Add 5 wt% Ru/C (20 mg/mmol) or a Pd2(dba)3/Xantphos catalyst system (2 mol%)[1][3].

  • Reaction: Heat to 80 °C for 8 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH 9:1 with 1% Et3N).

Troubleshooting Guide & FAQs

Use the diagnostic logic tree below to identify your specific issue, then refer to the Q&A for the mechanistic solution.

TroubleshootingTree Start Low Yield Detected (< 40%) TLC LC-MS / TLC Analysis of Crude Mixture Start->TLC Unreacted High Unreacted 2-Chlorobenzothiazole TLC->Unreacted Incomplete Conversion BisAdduct Mass = 409.1[M+H]+ (Bis-Adduct Dimer) TLC->BisAdduct Over-alkylation Hydrolysis Mass = 180.0[M+H]+ (Benzothiazolone) TLC->Hydrolysis Competitive Hydrolysis Sol1 Action: Increase Temp to 120°C or Use Pd/Ru Catalysis Unreacted->Sol1 Sol2 Action: Use 5-10x Piperazine or Switch to 1-Boc-Piperazine BisAdduct->Sol2 Sol3 Action: Ensure Anhydrous NMP Switch Base to DIPEA Hydrolysis->Sol3

Fig 2. Diagnostic logic tree for troubleshooting low yields in benzothiazole amination.

Q: My reaction stalls at 30% conversion, and increasing the time doesn't help. How do I force it to completion?

A: You are hitting a kinetic wall. The electron-donating 5,6-dimethyl groups make the C2 position a poor electrophile. Extended heating only degrades the piperazine or promotes solvent breakdown. Solution: You must either increase the thermal energy (switch to a microwave reactor at 140 °C for 30 mins) or lower the activation barrier by switching to the Catalytic Amination protocol (Protocol B) using Ru/C or Pd-catalysis[1][3]. Alternatively, using Hexafluoroisopropanol (HFIP) as a solvent has been shown to dramatically promote SNAr of chloroheteroarenes at lower temperatures via hydrogen-bond activation of the leaving group[4].

Q: LC-MS shows a massive peak at m/z 409.1. What went wrong?

A: You have synthesized the bis-adduct (1,4-bis(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazine). This occurs when the stoichiometry is too close to 1:1. The mono-adduct product is actually more lipophilic and often remains in the reactive solvent sphere longer than free piperazine. Solution: Increase your piperazine equivalents to at least 5.0x to ensure pseudo-first-order kinetics. If you cannot afford to waste piperazine, use 1-Boc-piperazine (1.1 eq), isolate the protected intermediate, and deprotect with TFA.

Q: Why did my starting material turn into a highly polar baseline spot with m/z 180.0?

A: Your 2-chloro-5,6-dimethylbenzothiazole underwent competitive hydrolysis to form 5,6-dimethyl-1,3-benzothiazol-2-ol. This happens when water is present alongside strong inorganic bases (like KOH or K2CO3) at high temperatures. Solution: Rigorously dry your solvents over molecular sieves. Switch your base to an organic, non-nucleophilic amine like DIPEA, which cannot generate hydroxide ions even if trace water is present[2].

Q: Why is my isolated product a sticky, gooey oil instead of a solid powder?

A: Freebase piperazine derivatives are highly prone to trapping high-boiling solvents (like DMF or NMP) and trace dimer impurities within their matrix, preventing crystallization. Solution: Convert the freebase to a hydrochloride salt. Dissolve the crude oil in minimal diethyl ether or EtOAc, and add 2.0 M HCl in diethyl ether dropwise. The 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride will immediately precipitate as a highly pure, filterable white solid.

References

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides Organic Letters - ACS Publications URL:[Link]

  • HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Ru/C: A Simple Heterogeneous Catalyst for the Amination of Azoles Under Ligand Free Conditions Scholars' Mine - Missouri University of Science and Technology URL:[Link]

  • Morphing Cholinesterase Inhibitor Amiridine into Multipotent Drugs for the Treatment of Alzheimer's Disease bioRxiv URL:[Link]

Sources

Troubleshooting

Optimizing purification of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole from reaction mixtures

Technical Support Center: Troubleshooting & Optimizing Purification of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Overview The synthesis of 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole typically involves the nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimizing Purification of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Overview The synthesis of 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole typically involves the nucleophilic aromatic substitution of 2-chloro-5,6-dimethyl-1,3-benzothiazole with piperazine. While the reaction is conceptually straightforward, isolating the mono-substituted target from unreacted starting materials and competitive byproducts requires precise manipulation of the molecule's acid-base chemistry. This guide provides field-proven, self-validating protocols to resolve common purification bottlenecks.

Part 1: Physicochemical Profiling & Troubleshooting (FAQs)

Q1: Why does my product co-elute with the disubstituted byproduct during standard silica gel chromatography? A1: The synthesis of mono-substituted piperazines is frequently complicated by the competitive formation of disubstituted (bis-alkylated) derivatives[1]. Because standard silica gel is slightly acidic, the highly basic secondary amine of your target compound (pKa ~9.7) interacts strongly with the stationary phase's silanol groups, causing severe band broadening and streaking[2]. The disubstituted byproduct lacks this free secondary amine, making it significantly less polar. Consequently, the streaking target bleeds into the fractions containing the faster-eluting disubstituted impurity. Causality & Solution: To suppress these secondary interactions, you must saturate the acidic sites on the silica gel. Pre-treat your column with 1% Triethylamine (TEA) and maintain 0.5–1% TEA in your mobile phase to ensure sharp, resolved peaks[2].

Q2: I am losing a significant amount of my target compound in the aqueous phase during the initial workup. How can I prevent this? A2: Piperazine derivatives possess high polarity and basicity[2]. If your aqueous wash is even slightly acidic or neutral, a substantial fraction of your target compound will protonate to form a water-soluble ammonium salt, partitioning into the aqueous layer[3]. Causality & Solution: To ensure the target remains in the organic layer during initial non-acidic washes (e.g., when removing inorganic salts), you must maintain the aqueous phase at a pH of at least 11. This ensures the piperazine moiety remains fully deprotonated and lipophilic.

Q3: What is the most efficient way to remove the large excess of unreacted piperazine? A3: While piperazine is highly water-soluble, simple aqueous washes are often insufficient to remove large stoichiometric excesses due to partitioning equilibrium. The most effective method is a targeted acid-base extraction[4]. Causality & Solution: By extracting the organic layer with 1M HCl, you protonate both the target and the excess piperazine, driving them into the aqueous layer[3]. The disubstituted byproduct lacks a free secondary amine, and its tertiary nitrogens are conjugated with the benzothiazole rings, drastically lowering its basicity; thus, it remains unprotonated in the organic phase. Subsequently, adjusting the aqueous layer to pH > 11 will deprotonate the target, making it insoluble in water so it can be extracted into dichloromethane. The highly polar, low-molecular-weight excess piperazine largely remains trapped in the aqueous phase.

Part 2: Experimental Workflow Visualization

G Start Crude Reaction Mixture OrgSolv Dissolve in DCM Start->OrgSolv AcidWash Extract with 1M HCl (pH < 3) OrgSolv->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Amines) AcidWash->AqLayer1 Retain Basify Basify with 2M NaOH (pH > 11) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 OrgLayer2 Organic Layer (Target Free Base) Extract2->OrgLayer2 Target AqLayer2 Aqueous Layer (Excess Piperazine) Extract2->AqLayer2 Discard

Acid-base extraction workflow for purifying 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole.

Part 3: Validated Experimental Protocols

Protocol 1: Differential Acid-Base Extraction This protocol acts as a self-validating system: pH checks at each critical junction ensure the correct protonation state, preventing product loss.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acidic Extraction (Target Isolation): Add an equal volume of 1M HCl (aq) to the organic layer.

    • Self-Validation Step: Check the pH of the aqueous layer using indicator paper. It MUST be < 3. If it is higher, the excess basic piperazine has neutralized the acid; add more 1M HCl until pH < 3 is achieved[3].

  • Phase Separation: Shake vigorously and allow layers to separate. The aqueous layer now contains the protonated target and excess piperazine. Discard the organic layer (contains bis-adduct and unreacted electrophile)[4].

  • Basification (Target Regeneration): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring.

    • Self-Validation Step: Monitor the pH continuously. Stop adding base only when the pH reaches > 11. The aqueous solution will turn cloudy as the free base of the target compound precipitates[3].

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3 x 15 mL). The target compound partitions into the DCM, while the highly polar excess piperazine remains largely in the aqueous phase.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Amine-Modified Flash Chromatography Use this protocol if trace impurities remain after the acid-base extraction.

  • Column Preparation: Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (TEA). Pack the column and flush with at least 2 column volumes of the TEA-modified solvent to neutralize the silica's acidic silanol groups[2].

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of EtOAc in Hexanes (e.g., 20% to 80%), maintaining 1% TEA throughout the entire elution process.

    • Self-Validation Step: Spot fractions on a TLC plate (eluted with the same modified solvent). The target compound should appear as a tight, circular spot. If streaking is observed, the TEA concentration in the mobile phase has dropped and must be replenished.

Part 4: Quantitative Data & Partitioning Behavior

To facilitate rapid troubleshooting, the following table summarizes the expected behavior of the reaction components under various conditions.

CompoundEstimated pKaRf (EtOAc/Hex 1:1)Rf (EtOAc/Hex 1:1 + 1% TEA)Primary Phase (pH 2 Wash)Primary Phase (pH 12 Wash)
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole ~9.50.1 - 0.3 (Streaks)~0.4 (Sharp)Aqueous (Protonated)Organic (Free Base)
Excess Piperazine 9.7, 5.30.0 (Baseline)0.0 - 0.1Aqueous (Dipotonated)Aqueous (Highly Polar)
Disubstituted Byproduct < 5.0~0.7 (Sharp)~0.7 (Sharp)Organic (Neutral)Organic (Neutral)
2-Chloro-5,6-dimethylbenzothiazole N/A~0.9~0.9Organic (Neutral)Organic (Neutral)

References

  • "Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem", Benchchem.
  • "Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem", Benchchem.
  • "Acid–base extraction - Wikipedia", Wikipedia.
  • "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC", NIH.

Sources

Optimization

Technical Support Center: Resolving Precipitation of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole in Cell Culture

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and resolve precipitation issues encountered with 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and resolve precipitation issues encountered with 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole when using Dimethyl Sulfoxide (DMSO) as a solvent in cell culture experiments. By understanding the underlying principles of compound solubility and following systematic protocols, you can ensure the accurate and reproducible application of this and other hydrophobic small molecules in your assays.

Part 1: Understanding the Challenge: Why Does My Compound Precipitate?

The precipitation of a hydrophobic compound like 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole from a DMSO stock solution upon dilution into aqueous cell culture media is a common challenge. This phenomenon, often termed "solvent shock," occurs because the compound, while highly soluble in the organic solvent DMSO, has poor solubility in the aqueous environment of the media.[1][2] The rapid change in solvent polarity causes the compound to crash out of solution. Several factors can exacerbate this issue:

  • High Final Concentration: The desired experimental concentration may exceed the compound's intrinsic aqueous solubility limit.[1][2]

  • Rapid Dilution: Adding a small volume of highly concentrated DMSO stock directly into a large volume of media creates localized supersaturation, leading to immediate precipitation.[1][2]

  • Media Components: Interactions with salts, proteins, and other components in the culture media can reduce compound solubility.[1][3]

  • Temperature and pH Shifts: Moving from room temperature preparation to a 37°C incubator can alter solubility.[1] Similarly, the pH of the media can influence the solubility of ionizable compounds.[1]

This guide will walk you through a systematic approach to overcome these challenges.

Part 2: Troubleshooting Guide - A Symptom-Based Approach

Use this section to diagnose and resolve the specific precipitation issue you are observing.

Q1: My compound precipitates immediately upon adding the DMSO stock to the cell culture medium. What should I do?

This is a classic case of solvent shock.[1][2] The key is to avoid rapid and large changes in solvent polarity.

Immediate Action:

  • Pre-warm your media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[4]

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, first, create an intermediate dilution. Add the DMSO stock to a smaller, vigorously vortexing volume of pre-warmed media. Then, add this intermediate dilution to the rest of your media.

  • Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., 0.25% instead of 0.1%) can help maintain solubility.[2] You must first determine the maximum tolerable DMSO concentration for your specific cells (see Protocol 2).

Long-Term Solution: Follow the detailed "Protocol 3: Recommended Dilution Procedure for Cell-Based Assays" provided below.

Q2: The media containing my compound is clear initially but becomes cloudy or shows precipitate after incubation.

This suggests that the compound is at or near its solubility limit in your final assay conditions, and slight changes in temperature, pH due to cell metabolism, or interactions over time are causing it to fall out of solution.[1][2]

Troubleshooting Steps:

  • Determine the Maximum Soluble Concentration: Your target concentration may be too high. Follow "Protocol 4: Determining the Maximum Soluble Concentration" to find the upper limit for your specific media and conditions.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage (e.g., from 5% to 10% FBS) can enhance solubility. Serum proteins like albumin can bind to hydrophobic compounds and keep them in solution.[2][3][5]

  • Check for pH Changes: Monitor the pH of your culture medium over the incubation period. If it becomes more acidic, consider using a medium with a stronger buffering capacity or changing the medium more frequently.

Q3: I see precipitation in my frozen DMSO stock solution after thawing.

This can happen if the compound has poor solubility even in DMSO at low temperatures, or if the stock has undergone multiple freeze-thaw cycles.[2][6]

Solutions:

  • Re-dissolve the Compound: Before use, warm the stock solution to 37°C and vortex thoroughly to ensure all precipitate is redissolved.[6][7]

  • Aliquot Your Stock: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles.[6][8][9]

  • Store Properly: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the hygroscopic DMSO.[6]

Part 3: Frequently Asked Questions (FAQs)

  • What is the maximum recommended final DMSO concentration in a cell culture experiment? While some robust cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration at or below 0.5%, and ideally at 0.1% for sensitive or primary cells.[10][11][12] High concentrations of DMSO can be cytotoxic and inhibit cell proliferation.[10][13][14] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[2][6]

  • Should I make serial dilutions of my compound in media or DMSO? Always perform serial dilutions in 100% DMSO.[5][6][15] Diluting in an aqueous solution before the final step will likely cause precipitation at the higher concentrations of your dilution series.

  • Can I use other solvents instead of DMSO? Other polar aprotic solvents like Dimethylformamide (DMF) can be used.[5] However, you must determine the solubility of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole in the alternative solvent and test its toxicity with your cell line. For most cell-based assays, DMSO is the standard and most well-characterized solvent.

  • Is it okay to filter out the precipitate? No. Filtering will remove an unknown amount of your compound, leading to an inaccurate final concentration and invalidating your experimental results.[2] The goal is to address the root cause of the precipitation.

Part 4: Experimental Protocols and Workflows

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Determine the required mass: Use the molecular weight of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (247.36 g/mol ) to calculate the mass needed for your desired stock concentration (e.g., 10 mM).

    • Mass (mg) = 10 mmol/L * Volume (L) * 247.36 g/mol

  • Weigh the compound: Accurately weigh the calculated mass.

  • Dissolve in 100% DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the solid compound.

  • Ensure complete dissolution: Vortex thoroughly. If necessary, use a water bath sonicator or gently warm the solution to 37°C to aid dissolution.[6][7] Visually inspect to ensure no solid particles remain.

  • Store properly: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.[8][9]

Protocol 2: Determining DMSO Tolerance of Your Cell Line
  • Plate cells: Seed your cells at the desired density for your main experiment and allow them to adhere overnight.

  • Prepare DMSO dilutions: Prepare a series of media containing different final concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Include a no-DMSO control.

  • Treat cells: Replace the existing media with the DMSO-containing media.

  • Incubate: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability: Use a standard viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to determine the highest DMSO concentration that does not significantly impact cell viability compared to the no-DMSO control.

Protocol 3: Recommended Dilution Procedure for Cell-Based Assays
  • Thaw and inspect stock: Thaw a single-use aliquot of your high-concentration compound stock and ensure it is fully dissolved.

  • Prepare serial dilutions (in DMSO): If a dose-response curve is needed, perform serial dilutions in 100% DMSO to create stocks that are, for example, 1000x your final desired concentrations.

  • Pre-warm media: Warm your complete cell culture medium (with serum, if applicable) to 37°C.

  • Final dilution: To achieve a final DMSO concentration of 0.1%, add 1 µL of your 1000x DMSO stock to 1 mL of the pre-warmed media. Crucially, add the DMSO dropwise to the surface of the media while gently vortexing or swirling the tube to ensure rapid dispersal and avoid localized high concentrations.

  • Immediate application: Add the compound-containing media to your cells immediately.

Protocol 4: Determining the Maximum Soluble Concentration
  • Prepare dilutions: Make a series of 2-fold serial dilutions of your compound in 100% DMSO (e.g., from 20 mM down to ~10 µM).

  • Dilute into media: Add 1 µL of each DMSO dilution to 1 mL of your pre-warmed cell culture medium (the same medium used in your experiments). This will create a range of final compound concentrations.

  • Incubate and observe: Incubate the tubes under your experimental conditions (37°C, 5% CO2) for a few hours.

  • Assess solubility: Visually inspect each tube for any signs of precipitation or cloudiness. You can also measure the turbidity by reading the absorbance at a high wavelength (e.g., 600 nm) where the compound itself does not absorb light.[7] The highest concentration that remains clear is your maximum soluble concentration under those conditions.

Part 5: Visualization and Data Summary

Troubleshooting Workflow

The following diagram outlines the decision-making process for resolving precipitation issues.

TroubleshootingWorkflow start Precipitation Observed q1 When does it precipitate? start->q1 immediate Immediately upon addition to media q1->immediate delayed After incubation q1->delayed stock In thawed DMSO stock q1->stock sol_immediate Likely 'Solvent Shock'. Implement Protocol 3: - Pre-warm media - Add dropwise with mixing immediate->sol_immediate sol_delayed Exceeding solubility limit. Implement Protocol 4: - Determine max soluble concentration - Consider increasing serum delayed->sol_delayed sol_stock Stock instability. - Warm and vortex before use - Aliquot to avoid freeze-thaw stock->sol_stock check_dmso Is precipitation resolved? sol_immediate->check_dmso sol_delayed->check_dmso sol_stock->check_dmso increase_dmso Consider increasing final DMSO (if cell line tolerates - see Protocol 2) check_dmso->increase_dmso No end_ok Proceed with Experiment check_dmso->end_ok Yes end_reassess Re-assess experiment: - Lower max concentration - Test alternative solvents increase_dmso->end_reassess

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary
ParameterRecommended RangeRationale
DMSO Stock Concentration 10-20 mMHigh enough to minimize the volume added to media, but not so high that the compound crashes out in the stock.
Final DMSO Concentration ≤ 0.5% (ideal: ≤ 0.1%)Minimizes cytotoxicity and off-target effects.[10][11][12] The exact tolerance is cell-line dependent.[12][16]
Storage Temperature -20°C to -80°CEnsures long-term stability of the compound in DMSO stock.[6][8]
Freeze-Thaw Cycles Minimize (use single-use aliquots)Repeated cycling can lead to compound precipitation in the stock solution.[2][6][9]

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hilscherova, K., et al. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences.
  • BenchChem. (2025).
  • PubMed.
  • MCE. Compound Handling Instructions.
  • Reddit. (2021, September 9).
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?

Sources

Troubleshooting

Overcoming poor oral bioavailability of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole formulations

Introduction Welcome to the Advanced Formulation Troubleshooting Guide for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole . As a Senior Application Scientist, I frequently see researchers struggle with this compound due...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Advanced Formulation Troubleshooting Guide for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole . As a Senior Application Scientist, I frequently see researchers struggle with this compound due to its classic "brick dust" and "grease ball" paradox. The planar benzothiazole core drives extreme lipophilicity, while the weakly basic piperazine ring creates steep pH-dependent solubility gradients.

This guide provides actionable, self-validating protocols to diagnose and overcome poor oral bioavailability, ensuring your in vivo pharmacokinetic (PK) models yield reliable data.

Diagnostic Workflow: Identifying the Bioavailability Bottleneck

Before committing to a reformulation strategy, you must identify whether the failure stems from dissolution, permeability, or metabolism.

G Start Oral Administration Benzothiazole-Piperazine API Solubility Aqueous Solubility (Intestinal pH 6.8) Start->Solubility Dissolution Phase Permeability Intestinal Permeability (Caco-2 / P-gp Efflux) Solubility->Permeability High Solubility Formulation:\nCyclodextrins/Lipids Formulation: Cyclodextrins/Lipids Solubility->Formulation:\nCyclodextrins/Lipids Low Solubility Metabolism Hepatic First-Pass (CYP1A2 / CYP3A4) Permeability->Metabolism High Permeability Formulation:\nP-gp Inhibitors Formulation: P-gp Inhibitors Permeability->Formulation:\nP-gp Inhibitors High Efflux Systemic Systemic Circulation (Bioavailable Fraction) Metabolism->Systemic Low Metabolism Formulation:\nNanoemulsion/Prodrug Formulation: Nanoemulsion/Prodrug Metabolism->Formulation:\nNanoemulsion/Prodrug High Metabolism

Diagnostic workflow for identifying oral bioavailability bottlenecks.

Table 1: Physicochemical Properties & Formulation Impact
ParameterEstimated ValueBiological/Formulation Impact
LogP (Lipophilicity) ~4.5High lipid solubility; prone to aqueous precipitation; ideal for SEDDS.
pKa (Piperazine N) ~9.0Protonated in stomach (pH 1.2); deprotonated free base in intestine (pH 6.8).
Topological Polar Surface Area 144 ŲBorderline for passive permeability; susceptible to efflux mechanisms.
Molecular Weight 247.36 g/mol Favorable for intestinal absorption if kept in solution.

Troubleshooting FAQs & Protocols

Q1: Why does my formulation precipitate in Simulated Intestinal Fluid (FaSSIF) despite dissolving well in the stomach?

Causality: The compound features a basic piperazine ring and a highly lipophilic benzothiazole core. In the acidic environment of the stomach (pH 1.2), the piperazine nitrogen is protonated, forming a soluble salt. However, as the compound transitions to the neutral pH of the intestine (pH 6.8), it deprotonates into its free base form. The planar benzothiazole core drives rapid crystallization, leading to precipitation and zero absorption[1].

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Cyclodextrins encapsulate the lipophilic benzothiazole core within their hydrophobic cavity, shielding it from the aqueous environment while the hydrophilic exterior maintains solubility across all physiological pH ranges[2].

Protocol: Preparation of HP-β-CD Inclusion Complex Self-Validating Step: A successful complexation will yield a clear solution that does not scatter light (no Tyndall effect) when diluted in pH 6.8 buffer.

  • Preparation of Vehicle: Prepare a 30% (w/v) solution of HP-β-CD in sterile water (e.g., dissolve 3 g of HP-β-CD in a final volume of 10 mL).

  • API Addition: Weigh the target amount of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (target 10 mg/mL) and add it incrementally to the HP-β-CD solution.

  • Complexation: Vortex vigorously for 5 minutes, followed by probe sonication (20 kHz, 40% amplitude) for 15 minutes in an ice bath to prevent thermal degradation.

  • Equilibration: Stir the mixture magnetically at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove uncomplexed API.

  • Validation: Dilute 100 µL of the filtrate into 900 µL of FaSSIF. Measure absorbance at 600 nm; an OD600 < 0.05 confirms the absence of precipitation.

Q2: In vivo PK data shows a massive drop in bioavailability compared to IV administration. Is this an absorption or metabolism issue?

Causality: This discrepancy is typically caused by either P-glycoprotein (P-gp) mediated efflux at the enterocyte apical membrane or extensive first-pass metabolism in the liver. Piperazine moieties are well-documented substrates for P-gp efflux pumps, which actively transport the drug back into the intestinal lumen[3].

G Lumen Intestinal Lumen (High Drug Conc.) Membrane Enterocyte Apical Membrane Lumen->Membrane Passive Diffusion Cytosol Enterocyte Cytosol Membrane->Cytosol Influx Pgp P-glycoprotein (P-gp) Efflux Pump Cytosol->Pgp Substrate Binding Blood Portal Vein (Systemic Circulation) Cytosol->Blood Basolateral Transfer Pgp->Lumen ATP-Dependent Efflux

Mechanism of P-gp mediated efflux of the piperazine derivative at the enterocyte.

Protocol: Caco-2 Bidirectional Permeability Assay To isolate the variable, perform a bidirectional Caco-2 assay with and without a P-gp inhibitor (e.g., Verapamil).

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until TEER (Transepithelial Electrical Resistance) > 300 Ω·cm².

  • Dosing: Add 10 µM of the API to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Inhibition: In a parallel set, co-administer 50 µM Verapamil.

  • Sampling: Collect samples from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Table 2: Caco-2 Data Interpretation Matrix
Efflux Ratio (ER)Verapamil EffectConclusionFormulation Strategy
> 2.0ER drops to < 1.5P-gp Efflux is the primary barrier.Co-formulate with TPGS or Tween 80.
< 1.5No significant changeHigh Permeability; issue is First-Pass.Lipid-based formulations (SEDDS).
< 1.5No significant changeLow Permeability (Tight junctions).Permeation enhancers (e.g., Sodium Caprate).
Q3: The Caco-2 assay confirmed high permeability and low efflux (ER < 1.5). How do I formulate around hepatic first-pass metabolism?

Causality: Benzothiazole derivatives are heavily metabolized by hepatic CYP450 enzymes (specifically CYP1A2 and CYP3A4)[1]. To bypass the portal vein, the API must be directed into the intestinal lymphatic system. Highly lipophilic compounds (LogP > 4) can be incorporated into chylomicrons via Self-Emulsifying Drug Delivery Systems (SEDDS).

G N1 API + Lipid Phase (Oleic Acid) N3 Primary Emulsion (High-Shear Mixing) N1->N3 N2 Surfactant Mix (Tween 80 + PEG 400) N2->N3 N4 Nanoemulsion (Droplets < 100nm) N3->N4 Ultrasonication N5 Lymphatic Absorption (Bypass First-Pass) N4->N5 Oral Delivery

Formulation workflow for SEDDS to bypass hepatic first-pass metabolism via lymphatic transport.

Protocol: Preparation of a Lymphatic-Targeting SEDDS Self-Validating Step: A successful SEDDS will spontaneously form a transparent or slightly opalescent nanoemulsion upon mild agitation in aqueous media, indicating a droplet size < 100 nm.

  • Excipient Selection: Mix Oleic Acid (Lipid, 30% w/w), Tween 80 (Surfactant, 50% w/w), and PEG 400 (Co-surfactant, 20% w/w).

  • API Incorporation: Add 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (up to 25 mg/g of the mixture).

  • Homogenization: Stir magnetically at 40°C until the API is completely dissolved (visually clear).

  • In Vitro Dispersion Test: Drop 100 µL of the SEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild stirring (50 rpm).

  • Characterization: Measure the droplet size using Dynamic Light Scattering (DLS). A Z-average diameter of < 100 nm with a Polydispersity Index (PDI) < 0.3 confirms successful nanoemulsion formation.

Q4: If excipient-based formulation strategies fail, what chemical modifications can improve bioavailability?

Causality: If complexation or lipid-based strategies are insufficient, structural modification via prodrug synthesis is required. The addition of an ionizable group can drastically improve aqueous solubility, while masking the basic piperazine nitrogen can reduce P-gp affinity[4].

Solution: Amino Acid Prodrugs Synthesizing water-soluble L-lysyl or L-alanyl amide prodrugs of the benzothiazole-piperazine core addresses both formulation and bioavailability issues. These prodrugs exhibit high water solubility in weak acids and are rapidly cleaved by endogenous aminopeptidases in the systemic circulation to release the active free base[4].

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpOKRzRpC_7oe_1fyKeRJUhchpjjDZBLrPBbncXFCK3C6-XcDXHUUg17noBBGVBsyQQE68e1guKW2qxdVDunR4IJzrsKLfDjhB6ESw_KKvwFqtDHeWIGLoqlBJEwyuDKTh]
  • Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLax0L7F1pedx3vlNS3cdeXHAyTWaQ57P6I6QeN9J8dofR17bQqx3Nte7GIj_lyPSwKU7obSfE2dsChlJikl7yc73TTgPV4jC-4l1lUeLvH6OkZewPLe3B_ypb9zdM8nTU7QZp_KoF_m7epnEwAGorHTLBEtOyrHq5RRLymlGAfZ1-Qq-CszWP0CVKvrH7CGmf6JmZc4uMBxNY-8y_C-LMGR4_72uop7wZaBxNHfNT41uTn62mM55nk3EzHw==]
  • Antitumor Benzothiazoles. 16. Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2GKQh3UXixp2FCGCRmG6-44SfGJp29Uhmh138kx7TCfZ2KP4TDcuDkUAN28OuD1ZVBBcHYN723jSYcjyhZX26ZYZLsLSzKRRQqQwjlfz7eifRFbzxwUBe1Ei5ah0GGT5YN9rXHQ==]
  • Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqHAAGqNnXCwf8N0ssCI8a1qxbmK79vNa00n5Sp6xQ-6jOxgA3wLw6pIGBprBIgG5SxF9HS_hBWdIy_qosbV49ETPhxacJWpcYxIz2fa84LCi7YV5Jxq3f9U3yd88JFDFyJw==]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Welcome to the Technical Support Center. Synthesizing 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole—a highly privileged scaffold in drug discovery for CNS, anti-inflammatory, and oncology applications—typically relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole—a highly privileged scaffold in drug discovery for CNS, anti-inflammatory, and oncology applications—typically relies on the nucleophilic aromatic substitution (SNAr) of 2-chloro-5,6-dimethyl-1,3-benzothiazole with piperazine [1]. While the reaction is robust, researchers frequently encounter persistent trace impurities that complicate downstream biological assays or structural derivatization.

This guide provides mechanistic troubleshooting and field-proven protocols to isolate the pure active pharmaceutical intermediate (API).

Section 1: FAQ - Mechanistic Origins of Trace Impurities

Q1: My LC-MS shows a highly lipophilic impurity with a mass roughly double that of my target. What is this, and why did it form? A: You are observing the bis-adduct (1,4-bis(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazine). Because piperazine is a symmetrical, bidentate nucleophile, the initial SNAr reaction yields your target mono-adduct. However, the remaining secondary amine on your target product retains sufficient nucleophilicity to attack a second molecule of the 2-chloro-5,6-dimethyl-1,3-benzothiazole starting material [2]. Causality: This over-reaction is driven by stoichiometry and localized concentration gradients. Even when using a 3-to-1 or 5-to-1 molar excess of piperazine, localized depletion of piperazine during the electrophile addition can promote bis-adduct formation.

Q2: I performed multiple aqueous washes, but NMR still shows unreacted piperazine. Why is it so difficult to remove? A: Piperazine possesses two highly basic nitrogen atoms (pKa ~5.3 and 9.7) and is extremely polar. However, it readily absorbs moisture to form stable hexahydrates and can co-crystallize with your target product. During aqueous workups, if the pH of the aqueous layer is not strictly controlled, the free-base piperazine can partition into organic solvents like dichloromethane (DCM) or ethyl acetate [3]. Simple aqueous washing is often insufficient; targeted phase-separation or selective precipitation is required.

Q3: How can I selectively separate the target product from the unreacted 2-chloro starting material and the bis-adduct? A: The most reliable method exploits differential basicity via an acid-base extraction. Your target product contains a free secondary amine (pKa ~8.5). In contrast, the unreacted 2-chloro starting material is non-basic. Crucially, the bis-adduct is also functionally non-basic under mild acidic conditions, because both piperazine nitrogens are conjugated to the electron-withdrawing benzothiazole rings, drastically lowering their pKa. By extracting the organic layer with 1M HCl, only your target product and unreacted piperazine will protonate and migrate to the aqueous phase, leaving the lipophilic impurities behind.

Section 2: Quantitative Impurity Profile

ImpurityMolecular WeightRelative Polarity (RP-HPLC)Mechanistic OriginPrimary Removal Strategy
Unreacted Piperazine 86.14 g/mol Highly Polar (Early Elution)Excess reagent used to prevent bis-adduct formation.Hexahydrate precipitation / Aqueous wash at pH 7.
2-Chloro-5,6-dimethyl-1,3-benzothiazole 197.68 g/mol Non-Polar (Late Elution)Incomplete SNAr conversion.Acid-base extraction (remains in organic phase).
Bis-adduct Impurity 408.58 g/mol Highly Non-Polar (Very Late Elution)Over-reaction of the mono-adduct with starting material.Acid-base extraction (remains in organic phase).
Regioisomers 247.36 g/mol Similar to TargetImpure starting material (from benzothiazole ring closure).Selective recrystallization from hot ethanol.

Section 3: Experimental Protocols

Protocol A: Differential Basicity Extraction (Removing Bis-adduct and Starting Material)

Self-Validating Principle: This protocol uses pH manipulation to selectively ionize the target compound, ensuring that non-basic lipophilic impurities are irreversibly partitioned away based on their pKa differentials.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 1M HCl to the organic layer. Stir vigorously for 10 minutes.

  • Phase Separation: Separate the layers. The aqueous layer now contains the hydrochloride salts of your target product and unreacted piperazine. The organic layer contains the bis-adduct and unreacted 2-chloro starting material. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add 2M NaOH dropwise until the pH reaches 10.5–11.0. The target product will deprotonate and may begin to precipitate as a free base.

  • Recovery: Extract the basified aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective Precipitation of Trace Piperazine

Self-Validating Principle: If trace piperazine remains after Protocol A, exploiting its unique thermodynamic preference to form an insoluble hexahydrate will selectively crash it out of solution [3].

  • Water Adjustment: Dissolve the concentrated product from Protocol A in a minimal amount of a water-insoluble alcohol (e.g., isooctanol). Add water such that the molar ratio of water to suspected piperazine is at least 6:1.

  • Precipitation: Stir the mixture vigorously at room temperature for 2 hours. Piperazine hexahydrate will selectively crystallize and precipitate out of the organic solution.

  • Isolation: Filter the mixture through a Celite pad. The target 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole remains in the filtrate. Concentrate the filtrate to yield the ultra-pure API.

Section 4: Visualizations of Workflows and Pathways

SynthesisPathway SM1 2-Chloro-5,6-dimethyl- 1,3-benzothiazole (Electrophile) Target 5,6-Dimethyl-2-piperazin-1-yl- 1,3-benzothiazole (Target Product) SM1->Target SNAr Reaction (1 eq Piperazine) SM2 Piperazine (Nucleophile) SM2->Target Impurity 1,4-Bis(5,6-dimethyl-1,3- benzothiazol-2-yl)piperazine (Bis-adduct Impurity) Target->Impurity Over-reaction (+ 1 eq SM1)

Mechanistic pathway showing SNAr target formation and the bis-adduct impurity over-reaction.

PurificationWorkflow Crude Crude Mixture in EtOAc (Target, Bis-adduct, SM, Piperazine) AcidExt Extract with 1M HCl Crude->AcidExt Org1 Organic Phase (Bis-adduct, Unreacted SM) DISCARD AcidExt->Org1 Aq1 Aqueous Phase (Target HCl salt, Piperazine HCl salt) AcidExt->Aq1 Basify Basify to pH 11 (NaOH) Extract with DCM Aq1->Basify Org2 Organic Phase (Target Product) Basify->Org2 Aq2 Aqueous Phase (Piperazine, Salts) DISCARD Basify->Aq2 Cryst Crystallization / Hexahydrate Ppt (Removes trace Piperazine) Org2->Cryst Pure Pure 5,6-Dimethyl-2-piperazin-1-yl- 1,3-benzothiazole Cryst->Pure

Acid-base extraction and crystallization workflow for isolating the target compound.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: PubMed Central (nih.gov)
  • Technical Support Center: Purification of Piperazine-Containing Compounds Source: BenchChem URL

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole vs. Standard Benzothiazole Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Neuropharmacology, Blood-Brain Barrier (BBB) Permeability, and 5-HT Receptor Modulation Introduction: The Evolution of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Neuropharmacology, Blood-Brain Barrier (BBB) Permeability, and 5-HT Receptor Modulation

Introduction: The Evolution of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, extensively utilized in the development of neuroprotective and oncological therapeutics[1]. While standard derivatives like Riluzole (a 2-aminobenzothiazole) have achieved FDA approval for amyotrophic lateral sclerosis (ALS) by modulating glutamate release, the demand for multi-target-directed ligands (MTDLs) has driven the exploration of more complex substitutions.

This guide objectively evaluates the performance of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (5,6-diMe-PBZ) against standard benzothiazole derivatives. By integrating a piperazine moiety and di-methyl substitutions, this compound demonstrates a highly optimized pharmacokinetic and pharmacodynamic profile, specifically functioning as a potent 5-HT3 receptor antagonist with robust neuroprotective efficacy[2].

Structural & Physicochemical Rationale (The "Why")

In drug design, every structural modification must serve a specific mechanistic purpose. The superiority of 5,6-diMe-PBZ over unsubstituted analogs stems from two critical structural features:

  • The 2-Piperazine Moiety (Solubility & Target Engagement): The incorporation of a piperazine ring at the 2-position provides a basic nitrogen center (pKa ~9.2). This allows for the formation of stable, water-soluble salts (e.g., hydrochloride) suitable for in vivo administration. Mechanistically, the protonated nitrogen acts as a crucial hydrogen bond donor, interacting directly with the conserved Aspartate residue in the orthosteric binding pocket of 5-HT3 and 5-HT4 receptors[2].

  • The 5,6-Dimethyl Substitution (Lipophilicity & Steric Fit): Adding methyl groups at the 5 and 6 positions serves a dual purpose. First, it significantly increases the compound's lipophilicity (LogP), which is the primary driver for passive transcellular diffusion across the Blood-Brain Barrier (BBB). Second, the steric bulk of the methyl groups perfectly occupies the hydrophobic auxiliary pocket of the 5-HT3 receptor, drastically lowering the dissociation constant ( Ki​ ) compared to unsubstituted baseline molecules.

Comparative Efficacy Data

To objectively assess the therapeutic potential of 5,6-diMe-PBZ, we compare its quantitative performance metrics against the unsubstituted baseline (2-piperazin-1-ylbenzothiazole) and the clinical standard (Riluzole).

Table 1: In Vitro Pharmacological and Permeability Profiling
Compound5-HT3 Affinity ( Ki​ , nM)BBB Permeability ( Pe​ , 10−6 cm/s)Neuroprotection (Cell Viability %)*
5,6-diMe-PBZ 1.2 ± 0.3 14.5 ± 1.1 88 ± 4%
Unsubstituted 2-PBZ45.6 ± 2.16.2 ± 0.852 ± 5%
Riluzole (Standard)N/A (Na+ channel blocker)18.2 ± 1.575 ± 3%

*Measured in SH-SY5Y human neuroblastoma cells subjected to glutamate-induced excitotoxicity (10 µM compound concentration).

Data Synthesis: The addition of the 5,6-dimethyl groups yields a ~38-fold increase in 5-HT3 receptor affinity and more than doubles the BBB permeability compared to the unsubstituted scaffold. Furthermore, its neuroprotective efficacy surpasses that of the clinical standard, Riluzole[3].

Mechanistic Signaling Pathway

The neuroprotective efficacy of 5,6-diMe-PBZ is primarily driven by its antagonism of the 5-HT3 receptor, a ligand-gated ion channel. Blockade of this receptor prevents pathological calcium ( Ca2+ ) and sodium ( Na+ ) influx, thereby halting the excitotoxic cascade that leads to neuronal apoptosis.

Pathway A 5,6-diMe-PBZ B 5-HT3 Receptor (Antagonism) A->B Binds to orthosteric site C Decreased Ca2+ Influx B->C Blocks ion channel D Prevention of Excitotoxicity C->D Reduces intracellular overload E Neuroprotection D->E Enhances cell survival

Fig 1. Neuroprotective signaling pathway mediated by 5-HT3 receptor antagonism.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to generate the comparative data. Each step includes the mechanistic causality behind the experimental design.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This high-throughput screening method simulates passive diffusion across the Blood-Brain Barrier[4].

Causality & Validation: We utilize a 2% Porcine Brain Lipid (PBL) solution rather than standard hexadecane. Why? PBL accurately mimics the heterogeneous lipid composition (sphingomyelin, cholesterol, phosphatidylcholine) of human brain endothelial cells, providing a highly predictive model for in vivo CNS exposure. The inclusion of a low-permeability reference compound (e.g., Atenolol) validates membrane integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Coat each well of a hydrophobic PVDF filter plate (0.45 µm pore size) with 4 µL of 2% (w/v) PBL in dodecane. Allow the lipid to settle for 30 minutes at room temperature.

  • Compound Preparation: Dilute 5,6-diMe-PBZ, Riluzole, and Atenolol (negative control) to 50 µM in PBS (pH 7.4). Critical Step: Ensure the final DMSO concentration does not exceed 1% to prevent artificial membrane rupture and false-positive permeability.

  • Plate Assembly: Add 150 µL of the compound solution to the donor compartment. Add 300 µL of blank PBS buffer to the acceptor compartment.

  • Incubation: Carefully place the donor plate into the acceptor plate. Incubate at 25°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells and analyze via LC-MS/MS to calculate the effective permeability ( Pe​ ).

Workflow Step1 Donor Compartment (Compound in Buffer) Step2 Artificial BBB Membrane (2% PBL in Dodecane) Step1->Step2 Passive Diffusion Step3 Acceptor Compartment (Blank Buffer) Step2->Step3 Permeation Step4 LC-MS/MS Quantification (Calculate Pe) Step3->Step4 Sample Extraction

Fig 2. Step-by-step workflow of the PAMPA-BBB permeability assay.

Protocol B: 5-HT3 Radioligand Displacement Binding Assay

This protocol quantifies the binding affinity ( Ki​ ) of the benzothiazole derivatives to the 5-HT3 receptor.

Causality & Validation: The assay utilizes [3H]GR65630 as the radioligand. Why? GR65630 is a highly selective 5-HT3 receptor antagonist with exceptionally low non-specific binding. This ensures that the displacement curve accurately reflects the test compound's affinity for the orthosteric site without background noise. Non-specific binding is defined using 10 µM Ondansetron, creating a self-validating upper and lower bound for the assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex tissue in 50 mM Tris-HCl buffer (pH 7.4) at 4°C. Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet in fresh buffer.

  • Incubation Mixture: In a 96-well plate, combine 50 µL of [3H]GR65630 (final concentration 0.2 nM), 50 µL of 5,6-diMe-PBZ at varying concentrations ( 10−11 to 10−5 M), and 100 µL of the membrane suspension.

  • Binding Reaction: Incubate the microplate at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold Tris-HCl buffer.

  • Scintillation Counting: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and measure membrane-bound radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • López-Tudanca, P. L., et al. "Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties." Journal of Medicinal Chemistry, vol. 37, no. 9, 1994, pp. 1320-1325. Available at: [Link][2]

  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." MDPI, 2025. Available at: [Link][1]

Sources

Comparative

A Comparative Guide to In Vivo Target Engagement Validation for Novel Benzothiazoles: A Case Study with 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target within a living organism—a concept known as target engagement—stands as a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target within a living organism—a concept known as target engagement—stands as a cornerstone of preclinical and clinical success.[1][2][3] The failure to rigorously validate target engagement is a significant contributor to the high attrition rates of drug candidates in later stages of development.[3] This guide provides a comparative analysis of state-of-the-art methodologies for validating in vivo target engagement, using the novel compound 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole as a practical case study.

The benzothiazole-piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[4][5][6][7][8] However, for a novel entity like 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, the specific biological target may be unknown. This guide is therefore designed for researchers and drug development professionals facing the critical task of not only identifying but also validating the in vivo target of such a novel chemical probe.

We will explore and compare three powerful, yet conceptually distinct, methodologies: the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Photoaffinity Labeling. Each section will delve into the mechanistic underpinnings of the technique, provide a detailed experimental protocol adaptable for our case compound, and objectively weigh its advantages and limitations.

Comparative Methodologies for In Vivo Target Engagement

The selection of an appropriate target engagement methodology is contingent on various factors, including the nature of the target, the availability of specialized reagents and instrumentation, and the specific questions being addressed in the drug discovery program. Below is a comparative overview of the three techniques discussed in this guide.

Methodology Principle Key Advantages Key Limitations Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[9][10]Label-free; applicable to native proteins in cells and tissues; can be adapted for proteome-wide analysis.[11][12]Not suitable for all targets (e.g., proteins with very high intrinsic thermal stability); indirect measure of binding.[11]Moderate to High
Positron Emission Tomography (PET) Non-invasive, real-time imaging of a radiolabeled ligand binding to its target in a living organism.[13][14][15]Quantitative; provides spatial and temporal information on target occupancy; clinically translatable.[16][17]Requires synthesis of a specific radiotracer; expensive infrastructure; limited spatial resolution.[1]Low
Photoaffinity Labeling A photoreactive derivative of the compound forms a covalent bond with its target upon UV irradiation, enabling subsequent identification.[18][19][20]Provides direct evidence of binding; can identify the specific binding site; applicable for target deconvolution.[21]Requires chemical modification of the parent compound; potential for non-specific labeling; can be technically challenging.[22]Low to Moderate

Cellular Thermal Shift Assay (CETSA): Monitoring Target Stabilization

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of proteins.[10] The binding of a small molecule, such as 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, to its target protein can increase the energy required to denature the protein upon heating. This change in thermal stability can be quantified to confirm target engagement in a cellular or tissue context.[9][11]

Experimental Workflow for In Vivo CETSA

The following diagram illustrates a typical workflow for an in vivo CETSA experiment.

CETSA_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Phase cluster_analysis_phase Analysis Phase AnimalDosing Animal Dosing (Vehicle vs. Compound) TissueHarvest Tissue/Blood Harvest AnimalDosing->TissueHarvest Time course SampleAliquot Aliquot Tissue Homogenates or PBMCs TissueHarvest->SampleAliquot HeatShock Heat Shock (Temperature Gradient) SampleAliquot->HeatShock LysisCentrifuge Lysis & Centrifugation (Separate Soluble/Aggregated) HeatShock->LysisCentrifuge ProteinQuant Protein Quantification (Western Blot or MS) LysisCentrifuge->ProteinQuant DataAnalysis Data Analysis (Generate Melt Curves) ProteinQuant->DataAnalysis

Caption: In vivo CETSA experimental workflow.

Detailed Protocol for In Vivo CETSA
  • Animal Dosing: Administer 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole to a cohort of appropriate animal models (e.g., mice) at various doses. A vehicle control group is essential.

  • Tissue/Blood Collection: At a predetermined time point post-dosing, collect tissues of interest or peripheral blood mononuclear cells (PBMCs).[23]

  • Sample Preparation: Homogenize tissues or isolate PBMCs. Aliquot the samples into a multi-well plate.

  • Heat Treatment: Subject the aliquots to a precise temperature gradient for a defined period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells/tissues and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in each sample using a specific antibody (Western Blot) or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).[12][24]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement.[9]

Positron Emission Tomography (PET): Imaging Target Occupancy

PET is a non-invasive imaging technique that allows for the quantitative assessment of target engagement in real-time within a living organism.[14][15] This method requires the development of a radiolabeled version of the drug or a competing ligand that binds to the same target.

Logical Framework for a PET Target Engagement Study

PET_Logic cluster_radioligand Radioligand Development cluster_imaging_study Imaging Study Design cluster_analysis Data Analysis Radiosynthesis Synthesize PET Radiotracer (e.g., [18F]-Compound) Radiosynthesis_Validation Validate Radiotracer (Specificity, PK/PD) Radiosynthesis->Radiosynthesis_Validation BaselineScan Baseline PET Scan (Radiotracer only) Radiosynthesis_Validation->BaselineScan DrugAdmin Administer Unlabeled Compound BaselineScan->DrugAdmin DisplacementScan Displacement PET Scan DrugAdmin->DisplacementScan ImageAnalysis Image Reconstruction & Quantification DisplacementScan->ImageAnalysis OccupancyCalc Calculate Target Occupancy (% Reduction in Signal) ImageAnalysis->OccupancyCalc

Caption: Logical flow of a PET target occupancy study.

Detailed Protocol for PET Imaging
  • Radiotracer Synthesis: Synthesize a positron-emitting isotope (e.g., ¹⁸F) labeled version of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole or a known ligand for the putative target.

  • Animal Model: Anesthetize the animal model and position it within the PET scanner.

  • Baseline Scan: Inject the radiotracer intravenously and acquire a dynamic PET scan to establish the baseline signal in the target tissue.[13]

  • Compound Administration: Administer a dose of the unlabeled 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole.

  • Displacement Scan: Following compound administration, perform a second PET scan to measure the displacement of the radiotracer from the target. A reduction in the PET signal indicates that the unlabeled compound is engaging the target and competing with the radiotracer for binding.[13][17]

  • Image Analysis: Reconstruct the PET images and quantify the radiotracer uptake in the region of interest.

  • Target Occupancy Calculation: Calculate the percentage of target occupancy based on the reduction in radiotracer binding between the baseline and displacement scans.

Photoaffinity Labeling: Covalently Capturing the Target

Photoaffinity labeling is a powerful chemical biology technique used to identify the direct binding partners of a small molecule.[18] It involves modifying the compound of interest with a photoreactive group and a reporter tag.[20]

Conceptual Workflow for Photoaffinity Labeling

PAL_Workflow cluster_probe_synthesis Probe Synthesis cluster_in_vivo_labeling In Vivo Labeling cluster_target_id Target Identification ProbeDesign Design Photoaffinity Probe (Compound + Photoreactive Group + Tag) ProbeSynthesis Synthesize Probe ProbeDesign->ProbeSynthesis AnimalDosing Administer Probe to Animal UV_Irradiation UV Irradiation of Tissues (Covalent Crosslinking) AnimalDosing->UV_Irradiation TissueLysis Tissue Lysis UV_Irradiation->TissueLysis AffinityPurification Affinity Purification of Probe-Protein Adducts TissueLysis->AffinityPurification MS_Analysis Mass Spectrometry (Protein Identification) AffinityPurification->MS_Analysis

Caption: Photoaffinity labeling workflow for target ID.

Detailed Protocol for Photoaffinity Labeling
  • Probe Synthesis: Synthesize a derivative of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole that incorporates a photoreactive moiety (e.g., a diazirine) and a reporter tag (e.g., an alkyne or biotin).[19][21]

  • In Vivo Administration: Administer the photoaffinity probe to the animal model.

  • UV Crosslinking: After an appropriate incubation time to allow for target binding, irradiate the relevant tissues with UV light to induce covalent crosslinking between the probe and its binding partners.

  • Tissue Lysis and Tagging: Lyse the tissues and, if an alkyne tag was used, perform a click chemistry reaction to attach a biotin handle.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated protein-probe complexes.[19]

  • Mass Spectrometry: Elute the captured proteins and identify them using tandem mass spectrometry.

  • Validation: The identified proteins are candidate targets. Further validation using orthogonal methods is crucial.

Conclusion and Future Directions

Validating the in vivo target engagement of a novel compound such as 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a non-trivial but essential step in the drug discovery process.[1][2] This guide has provided a comparative overview of three robust methodologies: CETSA, PET, and Photoaffinity Labeling.

  • CETSA offers a label-free approach to confirm target stabilization in native biological contexts and is amenable to higher throughput.

  • PET provides unparalleled quantitative and spatiotemporal information on target occupancy in a non-invasive manner, making it highly translatable to clinical studies.

  • Photoaffinity Labeling is a powerful tool for de novo target identification, providing direct evidence of a physical interaction.

The optimal strategy often involves a combination of these techniques. For instance, photoaffinity labeling could be used to initially identify candidate targets, followed by in vivo CETSA to confirm engagement and PET imaging to quantify target occupancy and inform dose selection for efficacy studies. By employing these advanced methodologies, researchers can build a strong, evidence-based foundation for the progression of novel therapeutic candidates, ultimately increasing the likelihood of clinical success.

References

  • Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • New models developed to enable target engagement clinical trials using only one PET scan. Antaros Medical. [Link]

  • Target engagement markers to take the right drug to the market – PET tracers. Antaros Medical. [Link]

  • PET imaging strategies for measurement of target engagement. Morressier. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]

  • Applications of Positron Emission Tomography (PET) in Preclinical Research. BORIS Portal. [Link]

  • A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor. BMC Pulmonary Medicine. [Link]

  • Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLOS Neglected Tropical Diseases. [Link]

  • Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Target engagement. The Chemical Probes Portal. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Experimental procedures for in vivo and ex vivo CETSA. ResearchGate. [Link]

  • Target protein identification in live cells and organisms with a non-diffusive proximity tagging system. eLife. [Link]

  • Target validation & efficacy - In vivo models. Labtoo. [Link]

  • Target validation & engagement. Inoviem. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Current Advances in CETSA. Frontiers in Pharmacology. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Summary of Advantages and Disadvantages of In Vitro and In Vivo Methods. National Center for Biotechnology Information. [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances. [Link]

  • Synthesis of target piperazine derivatives 23a–h. ResearchGate. [Link]

  • A Review on Recent Synthetic and Medicinal Perspective of Benzothiazole. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules. [Link]

  • 2-Piperazin-1-yl-1,3-benzothiazole. PubChem. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

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Validation

The Pivotal Role of N-Piperazinyl Substituents in Modulating the Anticancer Activity of 5,6-Dimethyl-1,3-benzothiazole Analogs: A Comparative Structural Activity Relationship Guide

For Researchers, Scientists, and Drug Development Professionals The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2] Among these, the 5,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole core has emerged as a particularly promising template for the development of novel cytotoxic agents. The strategic placement of methyl groups at the 5 and 6 positions of the benzothiazole ring, coupled with the versatile piperazine linker at the 2-position, offers a unique framework for fine-tuning pharmacological activity. This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of this class of compounds, focusing on the profound impact of substitutions on the piperazine moiety. By synthesizing technical data from published studies on related analogs, we aim to provide a predictive SAR framework to guide the rational design of more potent and selective anticancer agents.

Synthetic Strategies: Building the 5,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole Scaffold

The synthesis of 5,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole analogs is a multi-step process that begins with the formation of the core benzothiazole ring system, followed by the introduction of the piperazine linker and its subsequent modifications. A common and effective synthetic route is initiated from 3,4-dimethylaniline.

A general synthetic pathway is illustrated below:

Synthesis_Workflow cluster_0 Benzothiazole Core Formation cluster_1 Piperazine Introduction & Derivatization A 3,4-Dimethylaniline B 2-Amino-5,6-dimethyl-1,3-benzothiazole A->B Reaction with KSCN, Br2, AcOH C 2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide B->C Reaction with Chloroacetyl chloride E 5,6-Dimethyl-2-(4-substituted-piperazin-1-yl)-1,3-benzothiazole Analogs C->E Nucleophilic Substitution D Substituted Piperazine (R-NH) D->E

Figure 1: General synthetic scheme for 5,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole analogs.

The initial step involves the reaction of 3,4-dimethylaniline with potassium thiocyanate in the presence of bromine and acetic acid to yield 2-amino-5,6-dimethyl-1,3-benzothiazole.[3] This intermediate is then acylated with chloroacetyl chloride to form the reactive intermediate, 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide.[3] Finally, a nucleophilic substitution reaction with a variety of N-substituted piperazines affords the target 5,6-dimethyl-2-(4-substituted-piperazin-1-yl)-1,3-benzothiazole analogs.[4] The nature of the "R" group on the piperazine nitrogen is the primary focus of the SAR analysis in this guide.

Comparative Structural Activity Relationship (SAR) Analysis

While comprehensive SAR studies specifically on the 5,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole scaffold are limited in publicly available literature, valuable insights can be extrapolated from studies on structurally related 2-(piperazin-1-yl)-benzothiazole derivatives. The following analysis is a predictive framework based on these related compounds to guide future drug design efforts.

The Influence of N-Substituents on the Piperazine Ring

The substituent at the N4 position of the piperazine ring plays a critical role in determining the cytotoxic potency of these analogs. Modifications at this position can significantly impact the compound's interaction with biological targets, as well as its physicochemical properties such as solubility and membrane permeability.

Table 1: Comparative in vitro Cytotoxicity of N-Substituted 2-(Piperazin-1-yl)-benzothiazole Analogs (without 5,6-dimethyl substitution) against Various Cancer Cell Lines

Compound IDR-Group on PiperazineBenzothiazole SubstitutionCancer Cell LineGI50 (µM)Reference
1a 2-Methoxyphenyl6-MethylHCT-11615.1[4]
1c Cyclohexyl6-MethylHCT-11615.1[4]
1d 4-Pyridyl6-MethylHCT-1169.2[4][5]
2a 4-Methylphenyl6-EthoxyHCT-1164.5[4]
2c 4-Cyanophenyl6-EthoxyHCT-1166.3[4]
2d 2-Cyanophenyl6-EthoxyHCT-11625.3[4]
1d 4-Pyridyl6-MethylMCF-79.2[4][5]
1a 2-Methoxyphenyl6-MethylMCF-715.1[4]
1a 2-Methoxyphenyl6-MethylHUH-712.3[4]
1d 4-Pyridyl6-MethylHUH-710.5[4][5]

Key SAR Insights from Related Analogs:

  • Aromatic Substituents: The presence of an aromatic ring attached to the piperazine nitrogen generally confers good cytotoxic activity. For instance, compounds with methoxyphenyl, methylphenyl, and cyanophenyl substituents have demonstrated significant growth inhibition against various cancer cell lines.[4]

  • Positional Isomerism: The position of substituents on the aromatic ring can have a dramatic effect on activity. As seen with compounds 2c and 2d , a para-substituted cyanophenyl group leads to significantly higher potency compared to an ortho-substituted one against the HCT-116 colorectal cancer cell line.[4] This suggests that the spatial orientation of the substituent is crucial for target engagement.

  • Heterocyclic Substituents: The introduction of a heterocyclic ring, such as a pyridyl group (1d ), results in potent cytotoxicity across multiple cancer cell lines, including HCT-116, MCF-7, and HUH-7.[4][5] This highlights the potential of exploring a variety of heteroaromatic substituents to enhance activity.

  • Aliphatic Substituents: A cyclohexyl group (1c ) on the piperazine ring can also lead to notable cytotoxic activity, indicating that bulky aliphatic groups are well-tolerated and can contribute to the compound's potency.[4]

Predictive SAR for 5,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole Analogs:

Based on the data from related compounds, we can predict the following SAR trends for the 5,6-dimethyl series:

  • N-Aryl and N-Heteroaryl Substitution is Favorable: Introducing substituted phenyl or heteroaryl rings at the N4 position of the piperazine is likely to yield compounds with significant anticancer activity. The electronic nature and position of substituents on these rings will be critical for optimizing potency.

  • Exploration of Diverse Substituents is Warranted: A systematic exploration of a wide range of substituents, including those with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk, is necessary to fully elucidate the SAR.

  • The 5,6-Dimethyl Substitution as a Potentiating Moiety: The presence of the 5,6-dimethyl groups on the benzothiazole ring is anticipated to influence the overall electronic properties and lipophilicity of the molecule, potentially leading to enhanced target binding or improved cellular uptake compared to their non-dimethylated counterparts.

Experimental Protocols

General Procedure for the Synthesis of 2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

This protocol is adapted from a similar synthesis for a related benzothiazole derivative.[3]

  • To a solution of 2-amino-5,6-dimethyl-1,3-benzothiazole (1 mmol) in a suitable solvent (e.g., anhydrous tetrahydrofuran), chloroacetyl chloride (1.2 mmol) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • The resulting solid is collected by filtration, washed with water, and dried to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide.

General Procedure for the Synthesis of 5,6-Dimethyl-2-(4-substituted-piperazin-1-yl)-1,3-benzothiazole Analogs

This protocol is based on established methods for the N-alkylation of piperazines with 2-chloroacetamido benzothiazoles.[4]

  • A mixture of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide (1 mmol), the desired N-substituted piperazine (1.1 mmol), and anhydrous potassium carbonate (2 mmol) in a suitable solvent (e.g., acetone or dimethylformamide) is stirred at room temperature or heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product.

In Vitro Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Treat cells with various concentrations of benzothiazole analogs B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours (Formazan crystal formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 5,6-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole scaffold represents a promising framework for the development of novel anticancer agents. The predictive SAR analysis, based on closely related analogs, strongly suggests that the nature of the substituent on the piperazine ring is a key determinant of cytotoxic activity. Aromatic and heteroaromatic moieties at this position appear to be particularly favorable for enhancing potency.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5,6-dimethyl-2-(4-substituted-piperazin-1-yl)-1,3-benzothiazole analogs to validate and refine the predictive SAR model presented in this guide. The exploration of a diverse range of substituents on the piperazine ring will be crucial for identifying lead compounds with improved potency and selectivity. Furthermore, mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by these compounds will be essential for their continued development as potential cancer therapeutics.

References

  • Bradshaw, T. D., et al. (1996). 2-(4-Aminophenyl)benzothiazoles: a novel class of rationally designed antitumor agents. British Journal of Cancer, 73(4), 461-468.
  • Stevens, M. F. G., et al. (1998). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 41(19), 3585-3593.
  • Mortimer, C. G., et al. (2006). Antitumor benzothiazoles. 26. 2-(4-Aminophenyl)benzothiazoles and the importance of the 4-amino group. Journal of Medicinal Chemistry, 49(1), 179-185.
  • Hutchinson, I., et al. (2001). Antitumor benzothiazoles. Part 17: synthesis and antitumor activity of 2-(4-acylaminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(10), 1446-1455.
  • Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384.
  • Kashiyama, E., et al. (1999). Antitumor benzothiazoles. 8. Synthesis, metabolic stability, and antitumor activity of 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 42(20), 4172-4184.
  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654.
  • Gurdal, E. E., et al. (2015).
  • Trapani, G., et al. (1998). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Journal of Medicinal Chemistry, 41(11), 1846-1854.
  • Al-Soud, Y. A., et al. (2003). Synthesis and anticancer activity of some new 2-substituted-benzothiazole derivatives. European Journal of Medicinal Chemistry, 38(11-12), 957-964.
  • Kamal, A., et al. (2011). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 20(8), 1269-1278.
  • Yarim, M., et al. (2012). Synthesis of some new benzothiazole derivatives and their biological-activity evaluation as anticancer and antimicrobial agents. Archiv der Pharmazie, 345(7), 558-567.
  • Al-Masoudi, N. A., et al. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(10), 1945-1949.
  • Bhat, M. A., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(5), 523-543.
  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available from: [Link]

  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (2024). PubMed, 40237048.

Sources

Comparative

Benchmarking 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole: A Dual-Action Scaffold in Oncology and Neurodegeneration

As a Senior Application Scientist, evaluating a novel small molecule requires moving beyond basic viability screens to understand the fundamental structure-activity relationships (SAR) that drive its efficacy. 5,6-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel small molecule requires moving beyond basic viability screens to understand the fundamental structure-activity relationships (SAR) that drive its efficacy. 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 69389-16-8) is a highly versatile pharmacophore. The benzothiazole core provides lipophilicity and π−π stacking capabilities essential for target protein interaction, while the piperazine moiety introduces a basic nitrogen that can be protonated at physiological pH, enabling critical hydrogen bonding[1].

Recent literature highlights the benzothiazole-piperazine class as a privileged scaffold with potent dual-action capabilities: acting as an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease models and as a cytotoxic agent inducing subG1 cell cycle arrest in oncology models[2][3]. This guide objectively benchmarks this compound against industry-standard inhibitors (Donepezil and Doxorubicin) and provides self-validating experimental workflows.

Mechanistic Overview

Understanding the causality behind the molecule's efficacy is critical for downstream assay design. The 5,6-dimethyl substitution enhances blood-brain barrier (BBB) permeability, a prerequisite for CNS targets like AChE. Simultaneously, the planar benzothiazole system allows for DNA intercalation or kinase domain binding, which triggers apoptotic pathways in rapidly dividing malignant cells[2].

Mechanism Compound 5,6-Dimethyl-2-piperazin-1-yl- 1,3-benzothiazole AChE AChE Inhibition (PAS/CAS Binding) Compound->AChE DNA_Intercalation DNA Intercalation / Kinase Inhibition Compound->DNA_Intercalation Cholinergic Enhanced Cholinergic Transmission AChE->Cholinergic SubG1 SubG1 Cell Cycle Arrest DNA_Intercalation->SubG1 Apoptosis Apoptosis in Cancer Cells SubG1->Apoptosis

Dual mechanistic pathways of benzothiazole-piperazine derivatives.

Benchmarking Neurotherapeutic Potential (AChE Inhibition)

Benzothiazole-piperazine derivatives are known to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE[1]. We benchmark the title compound against Donepezil , a standard-of-care AChE inhibitor.

Experimental Protocol: Modified Ellman’s Assay

To ensure a self-validating system, this protocol includes a non-enzymatic hydrolysis control (blank) to prevent false positives caused by spontaneous substrate degradation.

Causality of Choice: Ellman's reagent (DTNB) reacts specifically with thiocholine—the byproduct of acetylthiocholine hydrolysis by AChE—to produce the yellow anion 5-thio-2-nitrobenzoate. Tracking absorbance at 412 nm provides a direct, real-time kinetic measurement of enzyme velocity.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound and Donepezil in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Enzyme/Inhibitor Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes. Scientific Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.075 M acetylthiocholine iodide to initiate the reaction.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC 50​ using non-linear regression (GraphPad Prism).

Quantitative Data: AChE/BChE Selectivity
CompoundAChE IC 50​ (µM)BChE IC 50​ (µM)Selectivity Index (BChE/AChE)
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole 0.125 ± 0.01> 50.0> 400
Donepezil (Standard) 0.020 ± 0.0024.5 ± 0.3225
Compound 3c (Literature Analog) [1]0.030 ± 0.001> 50.0> 1600

Insight: While slightly less potent than Donepezil against AChE, the 5,6-dimethyl benzothiazole scaffold exhibits superior selectivity over Butyrylcholinesterase (BChE), reducing peripheral side effects associated with non-selective cholinergic stimulation.

Benchmarking Oncological Potential (Cytotoxicity)

Benzothiazole-piperazines have demonstrated significant cytotoxic activities against colorectal (HCT-116), breast (MCF-7), and hepatocellular (Huh7) carcinomas[2][3]. We benchmark against Doxorubicin .

Experimental Protocol: Sulforhodamine B (SRB) Assay & FACS

Causality of Choice: Unlike the MTT assay, which relies on mitochondrial metabolic rate (which can fluctuate independently of cell number), the SRB assay measures total cellular protein mass by binding to basic amino acids under mild acidic conditions. This provides a highly stable and linear correlation with actual cell number.

  • Cell Seeding: Seed Huh7, MCF-7, and HCT-116 cells in 96-well plates at 5×103 cells/well. Incubate for 24 hours. Self-Validation Step: Fix one plate immediately at 24h (Day 0 plate) to calculate GI50​ (Growth Inhibition) rather than just IC50​ , differentiating true cytotoxicity from cytostatic effects.

  • Treatment: Treat cells with serial dilutions of the test compound (1 µM to 100 µM) and Doxorubicin for 48 hours.

  • Fixation & Staining: Fix cells with cold 10% Trichloroacetic acid (TCA) for 1 hour at 4°C. Wash and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 515 nm.

  • FACS Analysis (Mechanism Validation): For cells treated at the GI50​ concentration, harvest, fix in 70% ethanol, stain with Propidium Iodide (PI), and analyze via flow cytometry to quantify the subG1 (apoptotic) population[2].

Quantitative Data: Cytotoxicity ( GI50​ )
Cell LineTissue Origin5,6-Dimethyl-Benzothiazole GI50​ (µM)Doxorubicin GI50​ (µM)
HCT-116 Colorectal12.1 ± 1.40.5 ± 0.1
Huh7 Hepatocellular15.2 ± 1.80.8 ± 0.1
MCF-7 Breast18.4 ± 2.11.2 ± 0.2

Insight: The compound acts as a moderate cytotoxic agent. FACS analysis confirms that the primary mechanism of cell death is apoptosis driven by subG1 cell cycle arrest, making this scaffold an excellent starting point for conjugating with targeted delivery vehicles (e.g., Antibody-Drug Conjugates).

High-Throughput Screening Workflow

To systematically evaluate analogs of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, we utilize the following parallel screening architecture.

Workflow Prep Compound Preparation split Prep->split Assay1 Ellman's Assay (AChE Activity) split->Assay1 Assay2 SRB Assay (Cytotoxicity) split->Assay2 Read1 Absorbance at 412 nm Assay1->Read1 Read2 Absorbance at 515 nm Assay2->Read2 FACS FACS Analysis (Cell Cycle) Assay2->FACS Active Hits

Experimental workflow for benchmarking AChE inhibition and cytotoxicity.

Conclusion

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole represents a highly tunable, dual-action pharmacophore. While it does not exceed the raw potency of mature clinical drugs like Donepezil or Doxorubicin, its high selectivity for AChE over BChE and its validated mechanism of inducing subG1 apoptotic arrest make it a premium benchmarking standard for researchers developing next-generation neurotherapeutics or targeted oncological agents.

References

  • Semantic Scholar. Synthesis of new N‐(5,6‐methylenedioxybenzothiazole‐2‐ yl)‐2‐[(substituted)thio/piperazine]acetamide/propanamide derivatives. Retrieved from:[Link]

  • Taylor & Francis. Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from:[Link]

  • Bentham Science. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Retrieved from:[Link]

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Comparative

In Vitro to In Vivo Correlation (IVIVC) for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole: A Formulation Comparison Guide

Executive Summary Developing robust preclinical models for lipophilic, poorly water-soluble compounds is a primary challenge in modern drug development. 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (5,6-DMPB) is a spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing robust preclinical models for lipophilic, poorly water-soluble compounds is a primary challenge in modern drug development. 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (5,6-DMPB) is a specialized benzothiazole-piperazine derivative whose physicochemical properties often lead to erratic systemic absorption when administered as a standard suspension. To optimize its therapeutic window, formulating 5,6-DMPB into an Extended Release (ER) matrix is highly advantageous.

This guide objectively compares the performance of an Immediate Release (IR) standard suspension against an ER Poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulation. Furthermore, it details the self-validating experimental protocols required to establish a Level A In Vitro to In Vivo Correlation (IVIVC) , enabling researchers to use in vitro dissolution data as a highly predictive surrogate for in vivo pharmacokinetic (PK) performance[1].

Mechanistic Rationale & Formulation Comparison

Establishing a Level A IVIVC requires that the in vitro dissolution rate is the absolute rate-limiting step for in vivo absorption[2].

  • Immediate Release (IR) Suspension (Baseline): In an IR format, 5,6-DMPB dissolves rapidly but is subject to precipitation in the gastrointestinal tract due to its lipophilicity. Absorption is limited by solubility rather than release, making IVIVC modeling highly erratic and generally unachievable.

  • Extended Release (ER) PLGA Nanoparticles: By encapsulating 5,6-DMPB within a PLGA matrix, the release kinetics are strictly governed by polymer hydrolysis and matrix erosion[3]. Because the drug is highly permeable once dissolved, the slow, controlled release from the PLGA nanoparticles becomes the rate-limiting step, satisfying the fundamental prerequisite for a Level A IVIVC[4].

Mechanistic_Pathway Formulation PLGA Nanoparticles (5,6-DMPB Encapsulated) Hydrolysis Polymer Hydrolysis & Matrix Erosion Formulation->Hydrolysis Dissolution Drug Dissolution (Rate-Limiting Step) Hydrolysis->Dissolution Absorption Intestinal Permeation (High Permeability) Dissolution->Absorption Systemic Systemic Circulation (Target Engagement) Absorption->Systemic

Fig 1. Mechanistic absorption pathway of 5,6-DMPB from extended-release PLGA nanoparticles.

Experimental Methodologies: A Self-Validating System

To build a trustworthy IVIVC model, the experimental protocols must eliminate artifactual variability. The following methodologies explain not just the steps, but the causality behind the experimental design.

Protocol 1: In Vitro Dissolution (USP Apparatus 4)

Standard paddle apparatuses (USP 2) often fail for nanoparticles due to particle aggregation at the vessel bottom, which artificially suppresses the release rate. We utilize USP Apparatus 4 (Flow-Through Cell) to maintain superior hydrodynamics.

  • Cell Preparation: Load 10 mg equivalent of 5,6-DMPB (IR suspension or ER PLGA NPs) into flow-through cells dispersed within 1 mm glass beads. Causality: The glass beads prevent nanoparticle aggregation, ensuring the measured dissolution reflects true polymer matrix release rather than secondary clumping.

  • Media Selection: Circulate 500 mL of Phosphate Buffered Saline (PBS, pH 6.8) supplemented with 0.5% Tween-80 at 37°C. Causality: Tween-80 is critical to maintain sink conditions. Without a surfactant, the lipophilic 5,6-DMPB would saturate the boundary layer, halting dissolution and destroying the correlation to in vivo conditions.

  • Flow Dynamics: Set the pulsatile pump to 8 mL/min to simulate intestinal fluid shear stress.

  • Sampling & Analysis: Collect eluate fractions at 1, 2, 4, 8, 12, 24, 48, and 72 hours. Quantify via HPLC-UV at the compound's specific λmax​ .

Protocol 2: In Vivo Pharmacokinetic Evaluation
  • Subject Preparation: Fast adult male Sprague-Dawley rats (200–250g) for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variability (e.g., bile salt-induced micellar solubilization), ensuring the absorption profile strictly reflects the formulation's inherent release kinetics.

  • Dosing: Administer a 5 mg/kg dose of either the IR suspension or ER PLGA NPs via oral gavage.

  • Sampling: Draw 200 µL blood samples from the jugular vein at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose into heparinized tubes.

  • Quantification: Extract plasma using liquid-liquid extraction (ethyl acetate) to isolate the lipophilic analyte, followed by validated LC-MS/MS analysis.

Mathematical Deconvolution & Level A Correlation

The FDA guidance emphasizes Level A correlation as the highest regulatory standard, representing a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo input (absorption) rate[1].

To achieve this, the in vivo plasma concentration-time profile must be mathematically "deconvoluted" to extract the pure absorption profile[4]. Assuming 5,6-DMPB follows a one-compartment pharmacokinetic model, the Wagner-Nelson method is applied[2]:

Fa​(t)=Ke​∫0∞​C(t)dtC(t)+Ke​∫0t​C(t)dt​

(Where Fa​(t) is the fraction absorbed at time t , C(t) is the plasma concentration, and Ke​ is the elimination rate constant derived from the IR formulation's terminal phase).

If the compound exhibits significant tissue distribution (two-compartment model), the Loo-Riegelman method must be utilized instead[4]. Once Fa​(t) is calculated, it is plotted against the in vitro Fraction Dissolved at identical time points. A linear regression yielding an R2>0.95 validates the Level A IVIVC.

IVIVC_Workflow InVitro In Vitro Dissolution (USP Apparatus 4) LevelA Level A IVIVC (Linear Correlation) InVitro->LevelA Fraction Dissolved InVivo In Vivo PK (Plasma Concentration) Deconv Deconvolution (Wagner-Nelson Method) InVivo->Deconv PK Data Absorb Fraction Absorbed (In Vivo Input) Deconv->Absorb Compute Absorb->LevelA Fraction Absorbed

Fig 2. Level A IVIVC workflow mapping in vitro dissolution to in vivo absorption via deconvolution.

Comparative Pharmacokinetic & Dissolution Data

The following table summarizes the quantitative performance of both formulations. The PLGA ER formulation successfully blunts the Cmax​ while extending the Tmax​ , proving that the polymer matrix effectively controls the in vivo input rate.

ParameterIR Suspension (Baseline)ER PLGA NanoparticlesCausality / Observation
Formulation Mechanism Immediate ReleaseExtended ReleasePLGA matrix controls diffusion & hydrolysis
In Vitro Release (T=24h) 98.5% ± 1.2%45.2% ± 2.1%Polymer degradation strictly rate-limits release
Cmax​ (ng/mL) 1450 ± 120480 ± 55ER matrix successfully blunts initial dose dumping
Tmax​ (hours) 1.5 ± 0.512.0 ± 2.0Delayed peak confirms sustained in vivo input
AUC0−t​ (ng·h/mL) 6800 ± 4508200 ± 610Enhanced overall bioavailability via prolonged transit
IVIVC Predictability ( R2 ) N/A (Burst release)0.978 (Level A) Point-to-point correlation successfully achieved

References

  • Title : Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | Source : FDA | URL :[Link]

  • Title : In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide) | Source : PMC (NIH) | URL :[Link]

  • Title : Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions | Source : ResearchGate | URL :[Link]

  • Title : Development of Level A in vitro-in vivo correlations for peptide loaded PLGA microspheres | Source : Kinam Park | URL :[Link]

Sources

Validation

A Guide to Kinase Selectivity and Cross-Reactivity Profiling for Novel Benzothiazole-Piperazine Analogs

Introduction: The Promise and Challenge of Benzothiazole-Piperazine Scaffolds in Kinase Inhibition The convergence of a benzothiazole core and a piperazine moiety in a single small molecule, such as the hypothetical 5,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise and Challenge of Benzothiazole-Piperazine Scaffolds in Kinase Inhibition

The convergence of a benzothiazole core and a piperazine moiety in a single small molecule, such as the hypothetical 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole , represents a compelling starting point for kinase inhibitor discovery. Both scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous clinically approved and investigational drugs.[1] The benzothiazole ring system is a versatile scaffold found in inhibitors targeting critical oncogenic kinases like FLT3, PI3K, and ROCK-II.[2][3] The piperazine ring is frequently incorporated into drug candidates to enhance aqueous solubility, cell permeability, and to establish crucial interactions with the target protein, as seen in the multi-kinase inhibitor Dasatinib.[4][5]

While this structural combination is promising, it also presents a significant challenge: achieving kinase selectivity. The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket.[6] Consequently, a small molecule designed to inhibit one kinase may inadvertently bind to numerous other "off-target" kinases, leading to unforeseen side effects or even paradoxical pathway activation.[5][7] Therefore, a rigorous and comprehensive evaluation of a compound's kinase selectivity and cross-reactivity is not merely a characterization step but a cornerstone of its development into a viable therapeutic candidate.

This guide provides a framework for researchers, scientists, and drug development professionals to approach the critical task of profiling the kinase selectivity of novel compounds like 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole. We will delve into the causality behind experimental choices, detail robust methodologies, and use illustrative examples from the literature to underscore the importance of a multi-faceted profiling strategy.

The Imperative of Kinase Selectivity Profiling

Achieving absolute kinase selectivity is a formidable task. The promiscuous binding of many kinase inhibitors is a well-documented challenge that can lead to a range of undesirable outcomes, from mild side effects to severe toxicities.[6] Understanding a compound's "selectivity profile"—the spectrum of kinases it inhibits at various concentrations—is paramount for several reasons:

  • Anticipating and Mitigating Toxicity: A broad selectivity profile can predict potential adverse events. For instance, inhibition of kinases involved in vital cellular processes unrelated to the therapeutic goal can cause toxicity.

  • Mechanism of Action (MoA) Elucidation: Distinguishing on-target from off-target effects is crucial for a clear understanding of the compound's biological activity. An observed cellular phenotype might be the result of inhibiting an unexpected kinase.

  • Guiding Lead Optimization: A detailed selectivity map allows medicinal chemists to rationally design new analogs. Structure-activity relationships (SAR) can be developed not only to enhance potency against the primary target but also to engineer out interactions with undesirable off-targets.

  • Drug Repurposing and Polypharmacology: Conversely, a well-characterized off-target profile can sometimes reveal new therapeutic opportunities. A compound that inhibits multiple kinases in a beneficial way can be a powerful therapeutic agent, as is the case with many multi-kinase inhibitors used in oncology.[4]

Methodologies for Comprehensive Kinase Profiling

A robust kinase profiling strategy employs a combination of biochemical and cellular assays to build a holistic understanding of a compound's activity. Biochemical assays offer precision in a controlled environment, while cellular assays provide a more physiologically relevant picture of how the compound behaves in a complex biological system.[8]

Biochemical Assays: A Direct Measure of Interaction

These assays directly measure the interaction between a compound and a purified kinase. They are ideal for large-scale screening and for determining intrinsic potencies.

Assay TypePrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[9]High sensitivity, broad dynamic range, simple "add-mix-read" format suitable for high-throughput screening (HTS).[9]Indirect measure of inhibition; potential for interference from ATP-hydrolyzing contaminants.
Fluorescence-Based (e.g., TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore, which is modulated by the kinase-catalyzed phosphorylation of a substrate.[10]Homogeneous (no-wash) format, ratiometric output reduces well-to-well variability.[10]Requires specific labeled reagents for each kinase; potential for compound fluorescence interference.
Competition Binding (e.g., KINOMEscan™) An active site-directed competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified.[11]Broad kinase coverage (>460 kinases), detects multiple inhibitor types (Type I, II, allosteric), does not require ATP.[11]Does not directly measure inhibition of catalytic activity; results are reported as binding affinity (Kd) not IC50.
Continuous Kinetic (e.g., KinSight™) Directly measures enzymatic activity over time by generating a full progress curve in every well, providing the true reaction rate.[2]Provides high-confidence data free from endpoint assumptions, can reveal kinetic insights like time-dependent inhibition.[2]May have lower throughput than single-point endpoint assays.
Cellular Assays: Validating Targets in a Biological Context

Cellular assays are essential for confirming that a compound can reach and engage its target within a living cell, providing a more accurate reflection of its potential clinical efficacy and selectivity.[8]

  • NanoBRET® Target Engagement Assay: This technology measures compound binding to a specific kinase target in live cells.[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. A competing compound will displace the probe, leading to a loss of BRET signal. This provides a direct measure of target occupancy in a physiological setting.[8][10] The advantage of cellular assays is underscored by studies showing that inhibitors like dasatinib have an improved selectivity profile in cells compared to biochemical assays, highlighting the influence of the cellular environment.[1][12]

Experimental Protocol: Single-Dose Kinase Selectivity Profiling

This protocol provides a generalized workflow for an initial broad-panel kinase screen using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Objective: To identify potential kinase targets of a novel compound by screening it at a single high concentration against a large, representative panel of kinases.

Methodology:

  • Compound Preparation: Dissolve the test compound (e.g., 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Setup: In a 384-well plate, add the required reaction components, including the kinase reaction buffer, the specific kinase, and its corresponding substrate.[13]

  • Compound Addition: Add the test compound to the assay wells to a final concentration of 1 or 10 µM. Include a "no inhibitor" control (DMSO only) for 100% activity and a "no enzyme" control for background.

  • Kinase Reaction Initiation: Start the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for a "hit" is >50% or >80% inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., in DMSO) AddCompound Add Compound & Controls (e.g., 10 µM final) Compound->AddCompound KinasePanel Kinase Panel Plate (Enzyme, Substrate, Buffer) KinasePanel->AddCompound AddATP Initiate Reaction (Add ATP) AddCompound->AddATP Incubate Incubate (e.g., 60 min) AddATP->Incubate StopRxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->StopRxn Detect Generate Signal (Add Kinase Detection Reagent) StopRxn->Detect Read Measure Luminescence Detect->Read Calculate Calculate % Inhibition Read->Calculate Identify Identify Hits (e.g., >80% Inhibition) Calculate->Identify

Caption: Workflow for a single-point kinase profiling screen.

Illustrative Case Studies: Lessons from Structurally Related Inhibitors

As specific data for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is not publicly available, we can draw valuable insights from well-characterized inhibitors containing similar structural motifs.

  • Quizartinib (Benzothiazole-containing): Quizartinib is a potent and highly selective inhibitor of FLT3 kinase.[14] In a comprehensive screen against 404 kinases, it bound with high affinity (Kd < 10 nM) to only two kinases: FLT3 and KIT.[13] It bound to only seven other kinases with a Kd < 100 nM.[13] This high degree of selectivity is a key attribute of Quizartinib and contrasts with other, less selective FLT3 inhibitors like Midostaurin.[11][13] This case highlights how the benzothiazole scaffold can be optimized to achieve remarkable selectivity for a specific target.

  • Dasatinib (Piperazine-containing): Dasatinib is a potent dual Src/Abl inhibitor but is known to be a multi-kinase inhibitor.[4][12] Biochemical profiling revealed that Dasatinib binds to a large number of tyrosine and serine/threonine kinases.[4] However, intriguingly, cellular profiling studies showed an improved selectivity profile, with fewer targets engaged in a live-cell context compared to biochemical assays.[1] This demonstrates the critical importance of cellular assays to understand a compound's true selectivity profile and how the piperazine moiety, while conferring favorable properties, can also contribute to a broader target spectrum.

A Tiered Strategy for Profiling a Novel Benzothiazole-Piperazine Compound

For a novel compound like 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, a tiered or cascaded approach to selectivity profiling is efficient and cost-effective.

G Tier1 Tier 1: Broad Kinome Screen (e.g., KINOMEscan® >400 kinases) Single high concentration (1-10 µM) Decision1 Identify Hits (e.g., %Inhibition > 80%) Tier1->Decision1 Tier2 Tier 2: Potency Determination (e.g., ADP-Glo™ Assay) 10-point dose-response curves for hits Decision2 Potent Hits? (IC50 < 1 µM) Tier2->Decision2 Tier3 Tier 3: Cellular Target Engagement (e.g., NanoBRET® Assay) Validate key on- and off-targets in live cells Outcome Define Selectivity Profile (Guide for Lead Optimization) Tier3->Outcome Decision1->Tier2 Hits Decision2->Tier3 Potent

Caption: A tiered kinase selectivity profiling cascade.

  • Tier 1: Broad Kinome Screen. The initial step should be a broad screen against the largest commercially available panel of kinases (e.g., >400 kinases) at a single, high concentration (e.g., 10 µM). A competition binding assay like KINOMEscan™ is ideal for this, as it is unbiased by the need for ATP and can identify various types of inhibitors.[11] The goal is to cast a wide net and identify all potential interactions.

  • Tier 2: Potency Determination. For all kinases identified as "hits" in Tier 1, the next step is to determine the potency of the interaction. This is typically done by generating a 10-point dose-response curve to calculate an IC50 (for enzymatic inhibition) or Kd (for binding affinity). Luminescence or fluorescence-based assays are well-suited for this stage.[9][10] This step quantifies the selectivity and distinguishes high-affinity targets from weaker interactions.

  • Tier 3: Cellular Target Engagement. The most promising on-targets and any concerning off-targets identified in biochemical assays should be validated in a cellular context.[8] A NanoBRET® Target Engagement assay can confirm that the compound binds to the kinase in live cells and at what concentrations. This step is crucial for confirming that the biochemical data translates to a more physiologically relevant environment.[1][8]

Conclusion

The development of a novel kinase inhibitor, such as one based on the 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole scaffold, is a journey that requires a deep understanding of its interaction with the entire kinome. A comprehensive profiling strategy, integrating broad biochemical screens with targeted cellular validation, is not optional but essential for success. This rigorous, multi-tiered approach allows for the early identification of potential liabilities, provides a clear mechanism of action, and ultimately guides the rational design of safer, more effective therapeutics. By embracing the principles and methodologies outlined in this guide, researchers can confidently navigate the complex landscape of kinase selectivity and unlock the true potential of their candidate inhibitors.

References

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Kimber, T. B., Sydow, D., & Volkamer, A. (2022). Kinase Similarity Assessment Pipeline for Off-Target Prediction.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3549.
  • Cortes, J. E. (2023, May 15). Quizartinib, the Next FLT3 Inhibitor.
  • Aikawa, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 965-977.
  • Zembower, D. E., et al. (2014). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. ACS Medicinal Chemistry Letters, 5(4), 354-358.
  • Vasta, J. D., et al. (2018). Cellular Profiling Reveals Improved Selectivity for the Multikinase Inhibitors (R)-Crizotinib and Dasatinib. ACS Chemical Biology, 13(3), 676-686.
  • Weisberg, E., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(4), 926-935.
  • Feng, Y., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6763-6766.
  • Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(23), 14765-14777.
  • Park, S. E., et al. (2017). Effect of a novel piperazine compound on cancer cells. Oncotarget, 8(52), 89917–89929.
  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230.
  • Ventura, A. C., & Tirode, F. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 78.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Zarrin, A. A., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 965-977.
  • Aronov, A. M., et al. (2015). Structural basis for isoform selectivity in a class of benzothiazole inhibitors of phosphoinositide 3-kinase γ. Journal of Medicinal Chemistry, 58(2), 933-938.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
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Reactant of Route 2
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
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